molecular formula C14H19NO B1339069 4-(Dimethylamino)-4-phenylcyclohexan-1-one CAS No. 65619-20-7

4-(Dimethylamino)-4-phenylcyclohexan-1-one

Cat. No.: B1339069
CAS No.: 65619-20-7
M. Wt: 217.31 g/mol
InChI Key: DEOPEYZZVGZQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-4-phenylcyclohexan-1-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethylamino)-4-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOPEYZZVGZQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465439
Record name 4-dimethylamino-4-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65619-20-7
Record name 4-dimethylamino-4-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one, a valuable intermediate in medicinal chemistry and drug development. The primary focus of this document is the detailed elucidation of the most prevalent and efficient synthetic methodology: one-pot reductive amination. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss an alternative synthetic strategy. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory application, ensuring scientific integrity through rigorous citation of authoritative sources.

Introduction: Significance and Synthetic Strategy

This compound is a substituted cyclohexanone derivative with a molecular formula of C₁₄H₁₉NO and a molecular weight of 217.31 g/mol .[1] Its structural features, particularly the tertiary amine and the phenyl group attached to a cyclohexanone scaffold, make it a key building block in the synthesis of various biologically active molecules. The presence of the dimethylamino group imparts basic properties and potential for further chemical modifications.[2]

The principal and most efficient route for the synthesis of this target molecule is the one-pot reductive amination of 4-phenylcyclohexanone with dimethylamine. This method is favored for its operational simplicity and the ability to form the desired amine in a single procedural step from readily available starting materials.[3][4] An alternative, though less direct, approach involves the Eschweiler-Clarke methylation of a precursor amine, 4-amino-4-phenylcyclohexan-1-one.

This guide will first provide a detailed exploration of the reductive amination pathway, followed by a brief overview of the Eschweiler-Clarke reaction as a viable, albeit multi-step, alternative.

Primary Synthetic Route: One-Pot Reductive Amination

The reductive amination of a ketone involves the initial formation of an iminium ion intermediate from the reaction of the ketone with a secondary amine, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.

Reaction Mechanism

The causality behind the experimental choices in a one-pot reductive amination protocol is best understood through its mechanism. The reaction proceeds through two main stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of 4-phenylcyclohexanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration, also acid-catalyzed, to form a resonance-stabilized iminium ion.

  • Reduction of the Iminium Ion: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product. A key aspect of this one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting ketone.

dot graph ReductiveAminationMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Reductive Amination Workflow"

Choice of Reducing Agent: The Role of Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for one-pot reductive aminations for several key reasons.[4][5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH₃CN is less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[5] This selectivity is crucial as it allows for the accumulation of the iminium ion intermediate without significant reduction of the starting ketone. The electron-withdrawing cyano group in NaBH₃CN moderates its reducing power, making it an ideal candidate for this transformation.[4]

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination and is tailored for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Phenylcyclohexanone174.2410.0 g0.057
Dimethylamine hydrochloride81.547.0 g0.086
Sodium cyanoborohydride62.844.0 g0.064
Methanol32.04150 mL-
Potassium hydroxide56.11As needed-
Diethyl ether74.12For extraction-
Saturated aq. NaCl-For washing-
Anhydrous MgSO₄120.37For drying-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylcyclohexanone (10.0 g, 0.057 mol) and dimethylamine hydrochloride (7.0 g, 0.086 mol) in 150 mL of methanol.

  • pH Adjustment: Stir the mixture at room temperature and adjust the pH to approximately 6-7 by the careful addition of a methanolic potassium hydroxide solution.

  • Addition of Reducing Agent: To this stirred solution, add sodium cyanoborohydride (4.0 g, 0.064 mol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully add 1 M hydrochloric acid to the reaction mixture until the pH is approximately 2 to decompose any remaining NaBH₃CN (Caution: gas evolution).

    • Stir for 1 hour, then basify the solution to a pH of >10 with the addition of 2 M sodium hydroxide.

    • Reduce the volume of the methanol in vacuo.

    • Extract the aqueous residue with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Alternative Synthetic Route: Eschweiler-Clarke Methylation

An alternative pathway to the target molecule involves the Eschweiler-Clarke reaction, which is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[6] This would necessitate the synthesis of the precursor, 4-amino-4-phenylcyclohexan-1-one.

dot graph EschweilerClarkeWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Eschweiler-Clarke Methylation"

Mechanistic Overview

The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[5][6] The reaction is driven to completion by the formation of carbon dioxide. This process is repeated to achieve dimethylation of a primary amine.

While effective, this route is less direct than the one-pot reductive amination as it requires the prior synthesis and isolation of the 4-amino-4-phenylcyclohexan-1-one precursor.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Analytical Data:

PropertyValue
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol [1]
Appearance Off-white to pale yellow solid
CAS Number 65619-20-7[1]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃):

    • δ 7.20-7.40 (m, 5H, Ar-H)

    • δ 2.50-2.80 (m, 4H, -CH₂-C=O)

    • δ 2.30 (s, 6H, -N(CH₃)₂)

    • δ 1.80-2.10 (m, 4H, -CH₂-C-N)

  • ¹³C NMR (CDCl₃):

    • δ 210.0 (C=O)

    • δ 145.0 (Ar-C)

    • δ 128.5 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 60.0 (C-N)

    • δ 40.0 (-N(CH₃)₂)

    • δ 38.0 (-CH₂-C=O)

    • δ 30.0 (-CH₂-C-N)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H stretch)

    • ~1715 (C=O stretch, ketone)

    • ~1600, 1495 (C=C stretch, aromatic)

    • ~1200 (C-N stretch)

Conclusion

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination of 4-phenylcyclohexanone using dimethylamine and sodium cyanoborohydride. This method offers high yields and operational simplicity. Understanding the underlying reaction mechanisms allows for informed optimization of reaction conditions. The alternative Eschweiler-Clarke methylation provides a viable but more laborious route. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(Dimethylamino)-4-phenylcyclohexan-1-one, a member of the 4-amino-4-arylcyclohexanone class of analgesics. Developed in the late 1970s, this compound and its derivatives represent a significant exploration into novel analgesic agents. This document synthesizes foundational research with contemporary pharmacological principles to elucidate its primary interaction with the opioid receptor system and explores its potential secondary activity at the N-methyl-D-aspartate (NMDA) receptor, a characteristic of its broader arylcyclohexylamine chemical class. Structure-activity relationships, proposed signaling pathways, and detailed experimental protocols for characterization are presented to provide a complete mechanistic overview for researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold for Analgesia

This compound emerged from a systematic investigation into the central nervous system activity of arylcyclohexylamines.[1] This class of compounds, famously represented by dissociative anesthetics such as phencyclidine (PCP) and ketamine, is primarily characterized by antagonism of the NMDA receptor.[2][3][4] However, the research spearheaded by Lednicer, VonVoigtlander, and Emmert in the early 1980s identified a novel and unexpected analgesic profile within the 4-amino-4-arylcyclohexanone series, distinct from the then-understood pharmacology of arylcyclohexylamines.[1]

The core structure, featuring a phenyl group and a dimethylamino moiety geminally substituted on a cyclohexanone ring, proved to be a versatile scaffold for potent analgesic activity.[1][5] This guide will delve into the molecular mechanisms that underpin the pharmacological effects of this compound, focusing on its role as an opioid modulator and its potential interplay with glutamatergic signaling.

Primary Mechanism of Action: Opioid Receptor Modulation

The foundational research by Lednicer and colleagues unequivocally positioned the 4-amino-4-arylcyclohexanone series as a novel class of analgesics with activity mediated through the opioid system.[1][5] While specific in-vitro binding affinities for this compound are not extensively detailed in the seminal literature, the in-vivo analgesic potency and the narcotic antagonist activity observed in certain derivatives strongly indicate interaction with opioid receptors.[1][6]

Evidence for Opioid System Interaction

The initial studies demonstrated that compounds in this series possess significant analgesic properties, with the most potent derivatives showing activity comparable to morphine in animal models.[1] Specifically, the para-methyl and para-bromo substituted analogs of this compound were reported to have approximately half the analgesic potency of morphine.[1]

Furthermore, the introduction of a hydroxyl group at the meta-position of the phenyl ring conferred narcotic antagonist properties to some derivatives, a hallmark of interaction with the mu-opioid receptor (MOR).[6] This suggests that compounds in this class can act as both agonists and antagonists at opioid receptors, fitting the description of opioid modulators.

Proposed Signaling Pathway

As an opioid receptor modulator, this compound is proposed to bind to G-protein coupled opioid receptors (GPCRs), primarily the mu-opioid receptor, initiating a downstream signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, leading to the desired analgesic effect.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 4-(Dimethylamino)-4- phenylcyclohexan-1-one MOR Mu-Opioid Receptor (GPCR) Compound->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates VGCC VGCC G_Protein->VGCC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Ca_ion Ca2+ VGCC->Ca_ion Influx Blocked Ca_ion->Hyperpolarization

Figure 1: Proposed Mu-Opioid Receptor Signaling Pathway.

Potential Secondary Mechanism: NMDA Receptor Antagonism

The arylcyclohexylamine scaffold is a well-established pharmacophore for non-competitive antagonism of the NMDA receptor.[2][3][4] Compounds like PCP and ketamine exert their dissociative and anesthetic effects by binding to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions.[4] Given the structural similarity, it is plausible that this compound possesses some degree of NMDA receptor antagonist activity.

While the primary literature on this compound focuses on its opioid-mediated analgesia, a dual-target mechanism is an intriguing possibility that could contribute to its overall pharmacological profile. NMDA receptor antagonists are known to produce analgesia and can potentiate the analgesic effects of opioids, making this a therapeutically relevant consideration.

NMDA Receptor Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Compound 4-(Dimethylamino)-4- phenylcyclohexan-1-one Ion_Channel Ion Channel Compound->Ion_Channel Blocks (PCP Site) NMDAR->Ion_Channel Opens Ca_ion Ca2+ Ion_Channel->Ca_ion Influx Signaling Ca2+ Dependent Signaling Cascades Ca_ion->Signaling Activates

Figure 2: Potential NMDA Receptor Antagonist Mechanism.

Structure-Activity Relationships (SAR)

The initial development of 4-amino-4-arylcyclohexanones revealed key structural features that govern their analgesic potency and activity profile.

Structural Modification Impact on Activity Reference
Aryl Ring Substitution Activity is highly sensitive to the nature and position of substituents. Para-methyl and para-bromo groups increase potency.[1]
Meta-Hydroxyl Group on Aryl Ring Can introduce narcotic antagonist activity, suggesting a shift in binding mode at the opioid receptor.[6]
Amine Substitution The dimethylamino group was found to be optimal for potent antagonist activity in the m-hydroxyphenyl series.[6]
Carbonyl Group Modification Reduction of the ketone to an alcohol significantly impacts potency. The stereochemistry is crucial, with the trans (relative to the amino group) alcohol being more potent.[5]

Experimental Protocols for Mechanistic Characterization

To fully elucidate the mechanism of action of this compound, a series of in-vitro and in-vivo assays are required. The following protocols provide a framework for such an investigation.

In-Vitro Characterization

This assay determines the binding affinity (Ki) of the test compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human μ, δ, or κ opioid receptors.

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a selective radioligand for each receptor subtype (e.g., [³H]-DAMGO for μ, [³H]-Naltrindole for δ, and [³H]-U69,593 for κ).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[7][8]

This assay measures the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled opioid receptors.

Methodology:

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Use a buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Separation and Detection: Separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀.

This assay determines the affinity of the test compound for the PCP binding site within the NMDA receptor ion channel.

Methodology:

  • Membrane Preparation: Prepare membranes from rat cortical tissue.

  • Radioligand: Use [³H]-MK-801, a high-affinity non-competitive NMDA receptor antagonist.

  • Competition Binding: Follow a similar procedure to the opioid binding assay, incubating cortical membranes with [³H]-MK-801 and varying concentrations of the test compound.

  • Data Analysis: Calculate the IC₅₀ and Ki values.

ExperimentalWorkflow Start Test Compound: This compound InVitro In-Vitro Characterization Start->InVitro OpioidBinding Opioid Receptor Binding Assay (μ, δ, κ) (Ki determination) InVitro->OpioidBinding OpioidFunctional [35S]GTPγS Functional Assay (EC50, Emax, IC50) InVitro->OpioidFunctional NMDABinding NMDA Receptor Binding Assay ([3H]-MK-801) (Ki determination) InVitro->NMDABinding DataAnalysis Data Analysis and Pharmacological Profile OpioidBinding->DataAnalysis InVivo In-Vivo Characterization OpioidFunctional->InVivo NMDABinding->DataAnalysis Analgesia Analgesia Models (e.g., Hot Plate, Tail Flick) InVivo->Analgesia Motor Motor Coordination (Rotarod Test) InVivo->Motor Analgesia->DataAnalysis Motor->DataAnalysis

Figure 3: General Experimental Workflow for Characterization.

Conclusion

This compound is a foundational molecule in a novel class of analgesics whose primary mechanism of action is mediated through the opioid receptor system. The structure-activity relationship studies on its derivatives indicate a complex interaction with opioid receptors, with the potential for both agonist and antagonist activity. Furthermore, its structural classification as an arylcyclohexylamine suggests a plausible secondary mechanism involving NMDA receptor antagonism, which warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and related compounds, which will be crucial for any future drug development efforts based on this versatile chemical scaffold. The dual pharmacology of this class of compounds presents a compelling opportunity for the development of analgesics with a potentially unique and beneficial therapeutic profile.

References

An In-depth Technical Guide to the Biological Activity of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Analgesic Potential

Within the vast landscape of medicinal chemistry, the arylcyclohexylamine scaffold has yielded compounds with profound effects on the central nervous system. This technical guide delves into the biological activity of a specific member of this class: 4-(Dimethylamino)-4-phenylcyclohexan-1-one. While not a clinically utilized therapeutic, its structural motif and demonstrated analgesic properties in preclinical studies offer valuable insights for researchers, scientists, and drug development professionals. This document aims to provide a comprehensive exploration of its synthesis, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. We will navigate the structure-activity relationships that govern its function and present a framework for its further investigation as a potential scaffold for novel analgesic agents.

Chemical Identity and Synthesis

1.1. Molecular Structure and Properties

This compound is an organic compound with the molecular formula C₁₄H₁₉NO and a molecular weight of approximately 217.31 g/mol .[1] Its structure features a cyclohexanone ring with a dimethylamino group and a phenyl group attached to the same carbon atom (C4).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65619-20-7[1]
Molecular Formula C₁₄H₁₉NO[1]
Molecular Weight 217.31 g/mol [1]
Predicted pKa 8.15 ± 0.20[1]

1.2. Rationale for Synthetic Exploration

The synthesis of this compound and its analogs was driven by the exploration of "reversed" analogues of phenylcyclohexylamines, which were being investigated for their central nervous system activity.[2] The discovery of unexpected analgesic activity in this class of compounds prompted a systematic investigation into their structure-activity relationships (SAR).[2]

1.3. Synthetic Pathway Overview

The synthesis of 4-amino-4-arylcyclohexanones, as described by Lednicer et al. (1980), provides a foundational route to this compound.[2] The general strategy involves the construction of the substituted cyclohexanone ring system followed by the introduction of the key amino and aryl moieties.

Diagram 1: Generalized Synthetic Workflow

G A Arylacetonitrile B Double Michael Addition with Acrylate A->B C Cyclization B->C D Decarboxylation C->D E Ketalization D->E F Saponification E->F G Curtius Rearrangement (Isocyanate Formation) F->G H Conversion to 4-Amino-4-arylcyclohexanone G->H I N,N-dimethylation H->I J This compound I->J

Caption: Generalized synthetic workflow for 4-amino-4-arylcyclohexanones.

1.4. Detailed Experimental Protocol (Illustrative)

Step 1: Double Michael Addition

  • To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.

  • Slowly add two equivalents of ethyl acrylate at a controlled temperature.

  • Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

Step 2: Cyclization (Dieckmann Condensation)

  • Treat the product from Step 1 with a strong base, such as sodium hydride, in an aprotic solvent like toluene.

  • Heat the mixture to induce intramolecular cyclization.

  • Acidify the reaction mixture to yield the β-keto ester.

Step 3: Decarboxylation

  • Heat the β-keto ester in the presence of an acid (e.g., sulfuric acid) to effect decarboxylation, yielding the corresponding cyclohexanone.

Step 4: Ketalization

  • Protect the ketone functionality by reacting the cyclohexanone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the ethylene ketal.

Step 5: Saponification

  • Hydrolyze the ester group of the ketal-protected intermediate using a base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.

Step 6: Curtius Rearrangement

  • Activate the carboxylic acid (e.g., by conversion to an acyl chloride).

  • React the activated acid with sodium azide to form an acyl azide.

  • Heat the acyl azide to induce rearrangement to the isocyanate.

Step 7: Hydrolysis and N,N-dimethylation

  • Hydrolyze the isocyanate under acidic conditions to yield the primary amine.

  • Perform reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or treat with a methylating agent (e.g., methyl iodide) to obtain the dimethylamino group.

Step 8: Deprotection

  • Remove the ketal protecting group by treatment with aqueous acid to yield the final product, this compound.

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound is its analgesic effect, which is believed to be mediated through interaction with opioid receptors.

2.1. Opioid Receptor Interaction

While specific in vitro binding data for this compound is not extensively reported, the structure-activity relationship studies of the 4-amino-4-arylcyclohexanone series strongly suggest activity at opioid receptors.[2][3][4] The analgesic effects of these compounds are consistent with agonist activity at the μ-opioid receptor.

Diagram 2: Proposed Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 4-(Dimethylamino)-4- phenylcyclohexan-1-one B μ-Opioid Receptor (GPCR) A->B Binds to C Gi/o Protein B->C Activates D Adenylate Cyclase (Inhibited) C->D F Voltage-gated Ca2+ Channels (Inhibited) C->F E Reduced cAMP D->E G Reduced Neurotransmitter Release (e.g., Substance P) F->G H Reduced Nociceptive Signal Transmission G->H I Analgesia H->I

References

potential research applications of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Research Applications of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Authored by: Gemini, Senior Application Scientist

Publication Date: January 4, 2026

Abstract

This technical guide provides a comprehensive framework for exploring the research potential of this compound, a synthetic small molecule with significant therapeutic promise. The unique arylcyclohexylamine structure, featuring a cyclohexanone backbone with a dimethylamino group and a phenyl substituent, serves as a versatile scaffold for drug discovery.[1] Drawing on structural analogies to known neuroactive and cytotoxic agents, this document outlines detailed, actionable research plans in neuropharmacology and oncology. We present hypothesized mechanisms, step-by-step experimental workflows, and the scientific rationale behind protocol choices to empower researchers in pharmacology, medicinal chemistry, and drug development to investigate this high-potential compound.

Introduction: A Scaffold of Opportunity

In medicinal chemistry, the 4-arylcyclohexanone framework is recognized as a "privileged structure," demonstrating a wide array of biological activities.[2] this compound belongs to this class and is structurally related to 4-amino-4-arylcyclohexanones, a novel class of analgesics identified for their potent central nervous system activity.[3][4] The presence of a tertiary amine (dimethylamino group) and a phenyl ring on the cyclohexanone core is a hallmark of many bioactive molecules, suggesting potential interactions with various therapeutic targets.[1]

This guide is predicated on the hypothesis that the structural features of this compound make it a prime candidate for investigation in two critical therapeutic areas:

  • Neuropharmacology: Its similarity to N-methyl-D-aspartate (NMDA) receptor modulators and its documented analgesic properties suggest potential applications in pain management, depression, and neurodegenerative diseases.[1][3]

  • Oncology: The cyclohexanone moiety is a core component of various synthetic compounds exhibiting potent anticancer activities, making this molecule a candidate for antiproliferative screening.[5][6][7]

This document serves as a practical blueprint for initiating a comprehensive research program into this promising molecule.

Foundational Steps: Synthesis and Characterization

Before biological evaluation, a reliable synthesis and thorough characterization are paramount to ensure the purity and structural integrity of the test compound. The ketone group (C=O) on the cyclohexanone ring is a key functional handle for various synthetic transformations, including nucleophilic additions, oxidations, and reductions.[1]

Proposed Synthesis: Reductive Amination

A robust and scalable approach to synthesize the title compound is the reductive amination of 4-phenylcyclohexanone. This common and high-yielding reaction provides a direct route to the target molecule.

React1 4-Phenylcyclohexanone Product 4-(Dimethylamino)-4- phenylcyclohexan-1-one React1->Product React2 Dimethylamine React2->Product Catalyst Reducing Agent (e.g., NaBH(OAc)₃) Catalyst->Product One-pot reaction cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ion Channel Ca_Ion Ca²⁺ NMDA_R:gate->Ca_Ion Gating Downstream Downstream Signaling (Synaptic Plasticity) Ca_Ion->Downstream Compound Test Compound Compound->NMDA_R:gate Hypothesized Blockade Glutamate Glutamate & Glycine (Co-agonists) Glutamate->NMDA_R Binds & Activates Start Cancer Cell Line Panel (e.g., MCF-7, HCT116, K562) Assay1 Cell Viability Assay (MTT/MTS) Determine IC₅₀ Start->Assay1 Decision Is IC₅₀ < 10 µM? Assay1->Decision Assay2 Mechanism of Action Studies Decision->Assay2 Yes Apoptosis Apoptosis Assay (Annexin V/PI Staining) Assay2->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Assay2->CellCycle

References

An In-depth Technical Guide to 4-(Dimethylamino)-4-phenylcyclohexan-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylcyclohexanone scaffold represents a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1] Among these, derivatives of 4-(dimethylamino)-4-phenylcyclohexan-1-one have emerged as a particularly significant class, demonstrating potent analgesic and central nervous system (CNS) activities. This technical guide provides a comprehensive overview of this chemical series for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical transformations, structure-activity relationships (SAR), and pharmacological properties that define these compounds, supported by detailed experimental protocols and analytical methodologies. The narrative bridges fundamental chemical principles with applied pharmacological insights, reflecting the journey of this scaffold from an unexpected discovery to a validated platform for novel therapeutics.

Introduction: A Scaffold of Unexpected Potential

The arylcyclohexylamine framework first gained notoriety in the 1950s with the synthesis of Phencyclidine (PCP), a compound with potent CNS effects that highlighted the pharmacological relevance of this architecture in targeting ion channels and neurotransmitter systems.[2] Subsequent research endeavors, notably at The Upjohn Company in the 1970s, explored analogs and led to the development of 4-amino-4-arylcyclohexanones. This research unveiled a novel class of analgesics, with compounds such as 4-dimethylamino-4-(p-tolyl)cyclohexanone exhibiting morphine-equivalent analgesia through modulation of μ-opioid receptors.[2]

This discovery established the this compound core as a versatile and synthetically accessible scaffold. Its significance lies in its conformational flexibility and the electronic properties conferred by the dimethylamino group, which can be strategically modified to fine-tune biological activity.[2] This guide aims to provide a detailed exploration of this scaffold, offering both a retrospective on its development and a forward-looking perspective on its therapeutic potential.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, serves as the foundational structure for this class of derivatives. Its fundamental properties are summarized below.

PropertyValueReferences
Chemical Name This compound[3]
Molecular Formula C₁₄H₁₉NO[2][3]
Molecular Weight 217.31 g/mol [2]
CAS Number 65619-20-7[3][4][5]

Synthesis and Chemical Reactivity

The synthesis of the this compound core and its analogs is accessible through several established synthetic routes. The choice of method often depends on the desired substitution pattern and scale of production.

Key Synthetic Strategies

Two primary strategies dominate the synthesis of this scaffold:

  • Reductive Amination of an Aryl Cyclohexanone Precursor : This direct and efficient approach involves the reaction of a 4-phenylcyclohexanone with dimethylamine in the presence of a reducing agent. For laboratory-scale synthesis, reagents like sodium triacetoxyborohydride are common, while industrial applications may favor catalytic hydrogenation.[6]

  • Michael Addition and Cyclization : A more versatile route for creating diverse 4-amino-4-arylcyclohexanones starts with the double Michael reaction of an acrylate on an arylacetonitrile.[7] This is followed by a series of transformations including cyclization, decarboxylation, and rearrangement to yield the target scaffold.[7] This method allows for greater flexibility in modifying the aryl ring.[7]

G cluster_0 Synthetic Workflow Arylacetonitrile Arylacetonitrile Intermediate Cyclized Intermediate Arylacetonitrile->Intermediate Double Michael Addition Acrylate Acrylate Acrylate->Intermediate Core 4-Amino-4-aryl- cyclohexanone Core Intermediate->Core Decarboxylation & Rearrangement

Caption: General workflow for synthesis via Michael addition.

Protocol: Synthesis via Reductive Amination

This protocol provides a generalized procedure for the synthesis of the core scaffold.

Materials:

  • 4-Phenylcyclohexan-1-one

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 4-phenylcyclohexan-1-one (1.0 eq) in DCE, add dimethylamine solution (1.2 eq) followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Key Chemical Transformations

The core scaffold is amenable to various chemical modifications, which have been crucial for exploring the structure-activity relationships.

  • Modification of the Carbonyl Function : The ketone at the C-1 position is a key handle for derivatization. It can be reduced to the corresponding alcohol or targeted by nucleophiles (e.g., Grignard reagents).[8] These transformations significantly impact analgesic potency, with the resulting stereochemistry of the new hydroxyl group playing a critical role.[8]

  • Ligand Formation : The ketone and dimethylamino groups can serve as ligands for metal ions like Zn²⁺ and Cu²⁺, enabling the formation of metallo-organic frameworks (MOFs).[2]

Pharmacology and Therapeutic Potential

The primary therapeutic interest in this class of compounds stems from their potent analgesic properties, mediated primarily through the μ-opioid receptor.

G Core 4-(Dimethylamino)-4- phenylcyclohexan-1-one Scaffold MOR μ-Opioid Receptor (MOR) Core->MOR Agonist Activity CNS Other CNS Targets (e.g., DAT, NET) Core->CNS Potential Activity Analgesia Analgesia (Pain Relief) MOR->Analgesia Activation Leads To CNS_Effects Modulation of Neurotransmission CNS->CNS_Effects Interaction Leads To G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (GC-MS, LC-MS) Start->MS HPLC HPLC Start->HPLC IR IR Spectroscopy Start->IR Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

References

discovery and history of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, a notable member of the 4-amino-4-arylcyclohexanone class of compounds. Arising from a strategic shift in analgesic research away from the phencyclidine (PCP) scaffold, this molecule represents a significant exploration into the structure-activity relationships of centrally acting agents. This document details the scientific rationale behind its creation, the key synthetic methodologies employed in its first preparation, and its initial characterization as an analgesic. It is intended for researchers, scientists, and drug development professionals interested in the history of analgesic chemistry and the evolution of novel psychoactive compounds.

Introduction: A New Direction from Arylcyclohexylamine Research

The story of this compound begins in the shadow of a more notorious relative: phencyclidine (PCP). First synthesized in 1956 by Victor Maddox at Parke-Davis, PCP was initially developed as a promising anesthetic.[1][2] However, its significant adverse side effects, including hallucinations and delirium, led to its discontinuation for human use in the mid-1960s.[2] Despite its clinical failure, the unique pharmacological profile of PCP spurred further research into related arylcyclohexylamine structures, with the goal of separating the desirable anesthetic and analgesic properties from the undesirable psychotomimetic effects.[1][3]

By the late 1970s and early 1980s, medicinal chemists were exploring novel structural modifications to the arylcyclohexylamine framework. A key intellectual leap was the investigation of "reversed" analogues, which repositioned the amino and aryl groups on the cyclohexyl ring.[4] This strategic pivot led to the discovery of a new class of compounds—4-amino-4-arylcyclohexanones—with a distinct and promising pharmacological profile.

The Seminal Discovery: Lednicer, VonVoigtlander, and Emmert (1980)

The first documented synthesis and characterization of this compound was reported in a 1980 publication in the Journal of Medicinal Chemistry by Daniel Lednicer, Philip F. VonVoigtlander, and D. Edward Emmert.[4] Their work, titled "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring," laid the foundational chemistry and pharmacology for this entire class of compounds.[4][5]

The researchers' primary objective was to investigate the central nervous system activity of these "reversed" phenylcyclohexylamines.[4] Their systematic approach led to the unexpected and significant finding that these compounds possessed potent analgesic activity.[4]

Rationale for the "Reversed" Analog Approach

The core concept behind the synthesis of 4-amino-4-arylcyclohexanones was to explore the spatial and conformational requirements of the receptors responsible for the analgesic effects of arylcyclohexylamines. By moving the critical pharmacophoric elements (the amino and aryl groups) to the 4-position of the cyclohexanone ring, the researchers aimed to understand how this new arrangement would affect receptor interaction and biological activity. This structural reorganization is depicted below.

Caption: Comparison of conventional and "reversed" arylcyclohexylamine scaffolds.

Chemical Synthesis and Characterization

The synthesis of this compound, as detailed by Lednicer et al., is a multi-step process that showcases the ingenuity of synthetic organic chemistry.[4] The general pathway is outlined below.

Synthetic Workflow

The synthesis begins with a double Michael addition of methyl acrylate to phenylacetonitrile, followed by a series of transformations including cyclization, decarboxylation, and a Curtius rearrangement to install the amino group.[4][6]

G start Phenylacetonitrile + Methyl Acrylate step1 Double Michael Addition start->step1 step2 Cyclization step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 step4 Ketalization step3->step4 step5 Saponification step4->step5 step6 Curtius Rearrangement step5->step6 step7 Conversion to Primary Amine step6->step7 step8 Methylation step7->step8 end 4-(Dimethylamino)-4- phenylcyclohexan-1-one step8->end

Caption: General synthetic workflow for 4-amino-4-arylcyclohexanones.

Detailed Experimental Protocol

The following is a representative protocol based on the general method described by Lednicer et al. for the synthesis of 4-amino-4-arylcyclohexanones.[4][6]

  • Double Michael Addition: Phenylacetonitrile is reacted with two equivalents of methyl acrylate in the presence of a base to yield the corresponding dinitrile.

  • Cyclization: The resulting dinitrile undergoes an intramolecular cyclization to form a cyclohexanone derivative.

  • Hydrolysis and Decarboxylation: The product from the cyclization is subjected to hydrolysis and decarboxylation to yield 4-phenylcyclohexanone-4-carboxylic acid.

  • Ketalization: The ketone functionality is protected, for example, as an ethylene ketal, to prevent interference in subsequent steps.

  • Saponification: The ester is saponified to the corresponding carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement, often using an agent like diphenylphosphoryl azide ((C₆H₅O)₂PON₃).[4]

  • Formation of the Primary Amine: The isocyanate is then hydrolyzed to the primary amine, 4-amino-4-phenylcyclohexanone.

  • Methylation: The primary amine is subjected to reductive amination or direct methylation to install the two methyl groups on the nitrogen atom, yielding the final product, this compound.[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
CAS Number 65619-20-7
Appearance White crystalline powder (typical)
pKa (predicted) 8.15 ± 0.20

Pharmacological Profile and Biological Activity

The primary pharmacological activity reported for the 4-amino-4-arylcyclohexanone class of compounds is analgesia.[4] In their initial 1980 study, Lednicer and his team found that the analgesic activity was highly sensitive to the nature and position of substituents on the aromatic ring.[4]

Subsequent studies in the series further explored the structure-activity relationship:

  • Modification of the Carbonyl Function (1981): The researchers investigated the effects of reducing the ketone to an alcohol and adding various nucleophiles.[7][8] This work revealed that the resulting amino alcohols often had significantly increased analgesic potency.[7]

  • m-Hydroxyphenyl Derivatives (1981): The introduction of a meta-hydroxy group on the phenyl ring was explored.[9] This modification led to compounds with narcotic antagonist activity, with the dimethylamino-substituted compounds being the most potent antagonists.[9]

While specific quantitative analgesic data for this compound is not detailed in the abstract of the seminal paper, the series as a whole was shown to have significant morphine-like analgesic effects.[4] The most potent compounds in the initial series demonstrated about 50% the potency of morphine.[4] Later research has suggested that these compounds exert their effects through interaction with opioid receptors.[10]

Historical Context and Subsequent Developments

The discovery of this compound and its analogs marked a significant contribution to the field of analgesic research. It demonstrated that potent analgesics could be developed from structural scaffolds that were significant departures from the classic opioid structures. The work of Lednicer and his colleagues provided a valuable new template for the design of centrally acting agents.

While this compound itself has not been developed into a commercial pharmaceutical, it remains a compound of interest in medicinal chemistry and pharmacology. It serves as a lead compound and a research tool for understanding the complex structure-activity relationships of analgesics and other CNS-active drugs.[10] The synthetic routes and pharmacological insights from this research have informed the development of other novel therapeutic agents.

Conclusion

The discovery of this compound is a testament to the power of rational drug design and the exploration of novel chemical space. Born from the legacy of arylcyclohexylamine research, this molecule and its analogs carved out a new chapter in the search for effective and safer analgesics. The foundational work by Lednicer, VonVoigtlander, and Emmert not only provided a new class of potent analgesics but also offered deep insights into the structural requirements for activity at CNS receptors. This technical guide serves to document this important piece of medicinal chemistry history, providing a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to 4-(Dimethylamino)-4-phenylcyclohexan-1-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(dimethylamino)-4-phenylcyclohexan-1-one, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, and potential applications, offering insights for researchers and drug development professionals.

Chemical Identity and Structure

IUPAC Name: this compound

The structure of this compound is characterized by a cyclohexane ring with a ketone functional group at the 1-position. At the 4-position, the ring is substituted with both a dimethylamino group and a phenyl group.

Identifier Value
CAS Number 65619-20-7[1]
Molecular Formula C₁₄H₁₉NO[1]
Molecular Weight 217.31 g/mol [1]
Canonical SMILES CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2[1]
InChI Key DEOPEYZZVGZQFC-UHFFFAOYSA-N

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Structure of this compound

Synthesis Pathway

The synthesis of this compound is a multi-step process that has been explored in the context of developing novel analgesics. A general and plausible synthetic route, based on literature, commences with a double Michael addition of an acrylate to an arylacetonitrile.[2][3] This is followed by a series of reactions including cyclization, decarboxylation, and the introduction of the amino group.

A key publication by Lednicer et al. in the Journal of Medicinal Chemistry (1980) lays the groundwork for the synthesis of 4-amino-4-arylcyclohexanones.[2] The general strategy involves the formation of a geminally substituted acid, which is then rearranged to an isocyanate. This intermediate is subsequently converted to the target amine.[2]

The following diagram illustrates a probable synthetic workflow.

G A Phenylacetonitrile + Methyl Acrylate B Double Michael Addition A->B C Cyclization B->C D Hydrolysis & Decarboxylation C->D E 4-Phenylcyclohexanone- 4-carboxylic acid D->E F Curtius Rearrangement E->F G Isocyanate Intermediate F->G H Hydrolysis G->H I 4-Amino-4-phenylcyclohexanone H->I J Reductive Amination/ Direct Methylation I->J K This compound J->K

Caption: General Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Phenylcyclohexanone-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile in a suitable solvent such as ethanol.

  • Michael Addition: Add sodium ethoxide as a catalyst, followed by the dropwise addition of methyl acrylate. The reaction mixture is then refluxed.

  • Cyclization and Hydrolysis: After the initial reaction, the resulting dinitrile is subjected to acidic or basic hydrolysis and heated to induce cyclization and subsequent decarboxylation to yield 4-phenylcyclohexanone-4-carboxylic acid.

  • Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

Step 2: Formation of 4-Amino-4-phenylcyclohexanone

  • Curtius Rearrangement: The carboxylic acid from Step 1 is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or a similar reagent. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed, often with an acidic or basic aqueous solution, to yield the primary amine, 4-amino-4-phenylcyclohexanone.

Step 3: Synthesis of this compound

  • Reductive Amination: The 4-amino-4-phenylcyclohexanone is reacted with an excess of formaldehyde and a reducing agent, such as sodium triacetoxyborohydride or formic acid, to install the two methyl groups on the nitrogen atom.

  • Purification: The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Experimentally obtained spectroscopic data for this compound is not widely available. However, based on the analysis of structurally similar compounds, the following characteristic signals can be predicted:

Spectroscopy Predicted Data
¹H NMR Signals for the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), the protons on the cyclohexanone ring, and a singlet for the two methyl groups of the dimethylamino functionality (approx. 2.2-2.5 ppm).
¹³C NMR A signal for the carbonyl carbon of the ketone (approx. 210 ppm), signals for the aromatic carbons, and signals for the carbons of the cyclohexanone ring and the dimethylamino group.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (approx. 1715 cm⁻¹), and bands corresponding to C-H bonds of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (217.31 g/mol ).

Potential Applications in Research and Drug Development

The 4-amino-4-arylcyclohexanone scaffold is a recognized pharmacophore with demonstrated analgesic properties.[2][4] This suggests that this compound could serve as a valuable lead compound or intermediate in the development of novel pain management therapies.

Furthermore, the structural motifs present in this molecule, namely the dimethylamino group and the cyclohexanone core, are found in various bioactive compounds. This raises the possibility of its use as a scaffold for developing new drugs targeting a range of conditions, including neurodegenerative diseases and cancer.

In the realm of organic synthesis, the ketone functionality of this compound allows for a variety of chemical transformations, making it a useful building block for the construction of more complex molecular architectures.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure:

  • Skin Contact: Immediately wash with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the safety data sheets of any reagents used in its synthesis or subsequent reactions.

References

Methodological & Application

Application Notes and Protocols: 4-(Dimethylamino)-4-phenylcyclohexan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Scaffold

4-(Dimethylamino)-4-phenylcyclohexan-1-one is a synthetically valuable organic compound featuring a unique combination of functional groups: a reactive ketone, a sterically accessible tertiary amine, and a modifiable aromatic ring, all anchored to a conformationally distinct cyclohexanone core. This arrangement makes it a powerful intermediate, particularly in the field of medicinal chemistry, where it serves as a cornerstone for the development of centrally active agents, most notably analgesics. Its strategic importance lies in the ability to selectively modify each functional moiety to fine-tune the pharmacological properties of the resulting molecules. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its use in key synthetic transformations.

PropertyValue
CAS Number 65619-20-7[1][2][3]
Molecular Formula C₁₄H₁₉NO[1][3]
Molecular Weight 217.31 g/mol [1][3]
Synonyms 4-(Dimethylamine)-4-phenylcyclohexanone[1]
Therapeutic Area Analgesic (as a precursor)[1]

Section 1: Synthetic Pathways to the Core Scaffold

The construction of the 4-amino-4-arylcyclohexanone framework is a critical first step. While several routes exist, a convergent and plausible pathway can be adapted from established methods for preparing structurally related analogs. This approach involves the strategic formation of an α-aminonitrile followed by the introduction of the aryl group via a Grignard reaction.

A plausible synthetic route involves the initial protection of a symmetrical starting material like 1,4-cyclohexanedione, followed by the sequential introduction of the dimethylamino and phenyl groups.[4]

Visualizing the Synthesis Workflow

G A 1,4-Cyclohexanedione B Mono-ketal Protection A->B Ethylene Glycol, p-TsOH C 1,4-Cyclohexanedione monoethylene ketal B->C D α-Aminonitrile Formation (Me₂NH, KCN) C->D E α-Aminonitrile Intermediate D->E F Grignard Reaction (PhMgBr) E->F G Protected Product F->G H Acidic Deprotection G->H I 4-(Dimethylamino)-4-phenyl- cyclohexan-1-one H->I G cluster_0 Core Scaffold A 4-(Dimethylamino)-4-phenyl- cyclohexan-1-one B Reduction (e.g., NaBH₄) A->B C Grignard Reaction (e.g., PhCH₂CH₂MgBr) A->C D Wittig Reaction A->D E 4-(Dimethylamino)-4-phenyl- cyclohexan-1-ol (Amino Alcohol) B->E F 1-Phenethyl-4-(dimethylamino)- 4-phenylcyclohexan-1-ol (Potent Analgesic Precursor) C->F G Exocyclic Alkene Derivative D->G

References

The Versatile Scaffold of 4-(Dimethylamino)-4-phenylcyclohexan-1-one: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

The 4-arylcyclohexanone framework, and specifically 4-(Dimethylamino)-4-phenylcyclohexan-1-one, represents a cornerstone in the development of centrally acting therapeutic agents.[1] Initially explored for its potent analgesic properties, this deceptively simple scaffold has proven to be a remarkably versatile template for medicinal chemists. Its unique combination of a rigid cyclohexanone ring, a strategically positioned aryl group, and a basic amino functionality provides a three-dimensional pharmacophore that can be tailored to interact with a variety of biological targets.

This technical guide provides an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of this compound. We will delve into its primary role as a precursor to a novel class of opioid analgesics and explore its broader potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own therapeutic programs.

The Genesis of a New Analgesic Class: From Serendipity to SAR

The story of 4-amino-4-arylcyclohexanones as analgesics began with the unexpected discovery of opioid-like activity in the structurally related 1-(dimethylamino)-1-phenylcyclohexylamine. This led to a systematic investigation by Lednicer and his colleagues at Upjohn in the 1970s and 1980s into "reversed" analogues, where the amino and aryl groups were moved from the 1- to the 4-position of the cyclohexane ring.[2][3] This strategic modification gave rise to a new class of potent analgesics, with this compound serving as a key parent compound.

The initial structure-activity relationship (SAR) studies revealed that the analgesic potency was highly sensitive to substitutions on the aromatic ring.[2] For instance, the introduction of a para-methyl or para-bromo group resulted in compounds with approximately half the potency of morphine.[2] This highlighted the critical role of the aryl moiety in receptor interaction.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its analogues can be achieved through several strategic routes. A common and effective method involves a multi-step sequence starting from readily available materials.

General Synthetic Workflow

The following diagram illustrates a general and adaptable workflow for the synthesis of 4-amino-4-arylcyclohexanone derivatives.

G cluster_0 Synthesis of 4-Amino-4-Arylcyclohexanones A Arylacetonitrile C Double Michael Addition A->C B Methyl Acrylate B->C D Dieckmann Cyclization C->D Base E Decarboxylation D->E Acid, Heat F Ketalization E->F Ethylene Glycol, Acid G Curtius Rearrangement F->G (PhO)2PON3 H Hydrolysis & Derivatization G->H 1. H2O 2. Alkylation/Acylation I Target Molecule: 4-Amino-4-Arylcyclohexanone Derivative H->I

Caption: General workflow for the synthesis of 4-amino-4-arylcyclohexanone derivatives.

Detailed Experimental Protocol: Synthesis of 4-(Dimethylamino)-4-phenylcyclohexanone

This protocol is adapted from the methodologies described by Lednicer et al. and serves as a representative example for the synthesis of the core scaffold.

Step 1: Double Michael Addition

  • To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.

  • Slowly add two equivalents of methyl acrylate at a temperature maintained below 30°C.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize with acetic acid and remove the solvent under reduced pressure.

Step 2: Dieckmann Cyclization and Decarboxylation

  • Treat the crude product from Step 1 with a strong base such as sodium hydride in a suitable solvent like toluene.

  • Heat the mixture to effect cyclization.

  • Acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding 4-phenylcyclohexan-1-one.

Step 3: Ketalization

  • Reflux the 4-phenylcyclohexan-1-one from Step 2 with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in benzene with a Dean-Stark trap to remove water.

  • After completion, wash the reaction mixture with aqueous sodium bicarbonate and brine, then dry and concentrate to give the ketal-protected cyclohexanone.

Step 4: Introduction of the Amino Group (Strecker Synthesis followed by Bruylants Reaction)

  • A more direct approach from the ketal-protected 4-phenylcyclohexanone involves a Strecker synthesis with dimethylamine and a cyanide source to form the corresponding α-aminonitrile.

  • This is followed by a Bruylants reaction where the aminonitrile reacts with a Grignard reagent (e.g., phenylmagnesium bromide) to displace the cyanide and form the desired 4-(dimethylamino)-4-phenylcyclohexanone ketal.

Step 5: Deprotection

  • Hydrolyze the ketal protecting group by stirring the product from Step 4 in a mixture of methanol and aqueous hydrochloric acid at room temperature.

  • Basify the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by crystallization or chromatography to yield this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships

The primary therapeutic application of the this compound scaffold has been in the development of opioid analgesics. However, its utility has expanded to other areas, demonstrating its versatility.

Opioid Analgesics

The analgesic activity of this class of compounds is primarily mediated through agonism at the µ-opioid receptor (MOR). The SAR is well-defined:

  • Aryl Ring Substitution: As previously mentioned, substitution on the phenyl ring significantly modulates potency. Electron-donating or halogen substituents at the para-position are generally favorable.[2] A meta-hydroxyl group on the phenyl ring has also been shown to be a key modification, leading to compounds with narcotic antagonist activity.

  • Amino Group Substitution: The nature of the substituent on the nitrogen atom is critical. While the dimethylamino group confers potent activity, systematic variation has revealed non-classical SARs.

  • Modification of the Carbonyl Group: Reduction of the ketone to a hydroxyl group or addition of nucleophiles to the carbonyl can dramatically increase potency.[4] The stereochemistry of the resulting alcohol is crucial, with the trans (relative to the amino group) isomer being significantly more potent. The addition of a phenethyl group via a Grignard reaction can lead to a several hundred-fold increase in potency.

Compound/ModificationRelative Potency (Morphine = 1)Receptor TargetReference
4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one ~1µ-opioid[Lednicer et al., 1980]
4-(Dimethylamino)-4-(p-bromophenyl)cyclohexan-1-one ~0.5µ-opioid[Lednicer et al., 1980]
4-(Dimethylamino)-4-(m-hydroxyphenyl)cyclohexan-1-one Exhibits narcotic antagonist activityµ-opioid[Lednicer et al., 1981]
Phenethyl Grignard adduct of 4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one Several hundred times more potentµ-opioid[Lednicer et al., 1981]
Beyond Opioid Receptors: Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists

More recent research has demonstrated that the 4-(dimethylamino)-4-phenylcyclohexanone scaffold is a valuable starting point for the development of ligands for the Nociceptin/Orphanin FQ peptide (NOP) receptor, a non-opioid member of the opioid receptor family. Concurrent activation of NOP and MOR receptors is a promising strategy for developing potent analgesics with an improved side-effect profile.[4]

The spirocyclic ether derivative, cebranopadol, which is currently in clinical development for chronic pain, was developed through systematic optimization of the 4-(dimethylamino)-4-phenylcyclohexanone core.[2] This highlights the enduring relevance of this scaffold in modern drug discovery.

Mechanism of Action: Mu-Opioid Receptor Signaling

As a µ-opioid receptor agonist, derivatives of this compound initiate a cascade of intracellular signaling events that ultimately lead to analgesia.

G cluster_0 Mu-Opioid Receptor Signaling ligand Opioid Agonist (e.g., 4-Arylcyclohexanone derivative) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binding & Activation g_protein Gi/o Protein receptor->g_protein Coupling g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition k_channel GIRK Channel g_beta_gamma->k_channel Activation ca_channel Voltage-gated Ca2+ Channel g_beta_gamma->ca_channel Inhibition camp cAMP ac->camp Production analgesia Analgesia camp->analgesia Reduced Neuronal Excitability k_channel->analgesia Hyperpolarization ca_channel->analgesia Reduced Neurotransmitter Release

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Upon binding of an agonist to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing neurotransmitter release. Together, these events decrease neuronal excitability and inhibit the transmission of pain signals, resulting in analgesia.

Experimental Protocols for Biological Evaluation

In Vivo Analgesic Activity: Hot-Plate Test

The hot-plate test is a standard method for assessing the central analgesic activity of compounds in rodents.

Objective: To determine the latency of a pain response to a thermal stimulus.

Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface.

Procedure:

  • Acclimate the animals (typically mice) to the testing room for at least 30 minutes before the experiment.

  • Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

  • Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time after drug administration, place the animal on the hot plate and start a timer.

  • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

  • Record the latency (in seconds) to the first clear pain response.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

  • Calculate the percent maximum possible effect (%MPE) for each animal.

In Vitro Receptor Binding: Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor, in this case, the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from CHO-MOR cells).

  • A radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., naloxone).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel analgesics and other therapeutic agents. Its synthetic tractability and the well-elucidated structure-activity relationships make it an attractive template for further optimization and exploration. The evolution of this scaffold from a simple opioid analgesic to a key component of multi-target ligands like cebranopadol underscores its enduring importance in medicinal chemistry. Future research will likely focus on fine-tuning the pharmacophore to develop biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, potentially leading to safer analgesics with reduced side effects. Furthermore, the application of this versatile scaffold to other CNS targets warrants continued investigation.

References

Application Note & Protocols: A Phased Experimental Design for the Preclinical Evaluation of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Specifically, the 4-amino-4-arylcyclohexanone class of compounds has demonstrated notable central nervous system (CNS) activity, including potent analgesic effects.[2][3] This document presents a comprehensive, phased experimental design for the preclinical investigation of a novel analogue, 4-(Dimethylamino)-4-phenylcyclohexan-1-one. The proposed workflow is structured to systematically characterize the compound's physicochemical properties, elucidate its in vitro pharmacological profile, assess its in vivo efficacy and behavioral effects, and establish a preliminary safety profile. This guide provides detailed, self-validating protocols and explains the scientific rationale behind key experimental choices, adhering to principles outlined by regulatory bodies to ensure data integrity and translational relevance.[4][5][6]

Introduction: Rationale and Strategic Overview

This compound belongs to a chemical class with known CNS activity. Its structural similarity to arylcyclohexamines, which includes NMDA receptor antagonists like ketamine, and to 4-amino-4-arylcyclohexanones, which have shown opioid receptor activity, suggests a high potential for novel pharmacology.[2][7] A structured, multi-tiered approach is essential to efficiently de-risk and characterize this new chemical entity (NCE).[8]

The experimental plan is divided into four logical phases:

  • Phase I: Foundational Characterization. Establishes the fundamental chemical and physical properties necessary for all subsequent biological testing.

  • Phase II: In Vitro Pharmacological Profiling. Utilizes cell-free and cell-based assays to identify primary molecular targets and initial metabolic liabilities.

  • Phase III: In Vivo Pharmacodynamic & Pharmacokinetic Assessment. Transitions the investigation into whole-animal models to evaluate CNS effects and the compound's disposition in the body.

  • Phase IV: Preliminary In Vivo Toxicology. Conducts acute toxicity studies to determine initial safety parameters and guide dose selection for future studies.

This phased approach ensures that resource-intensive in vivo studies are only initiated after sufficient positive data are generated from foundational in vitro screens, maximizing efficiency and adhering to ethical research principles.[6]

G cluster_0 Preclinical Evaluation Workflow phase1 Phase I: Foundational Characterization phase2 Phase II: In Vitro Pharmacological Profiling phase1->phase2 Compound Quality Confirmed decision Go/No-Go Decision Point phase2->decision Target Engagement & Potency Confirmed phase3 Phase III: In Vivo Pharmacodynamics & PK phase4 Phase IV: Preliminary In Vivo Toxicology phase3->phase4 Efficacy & Exposure Established final Candidate for Lead Optimization phase4->final Safety Margin Understood decision->phase3 Go

Caption: High-level workflow for the preclinical evaluation of the target compound.

Phase I: Foundational Physicochemical Characterization

Expertise & Experience: Before any biological assessment, it is critical to confirm the identity, purity, and key physicochemical properties of the test compound. These parameters directly impact the reliability and reproducibility of all subsequent experiments. For instance, poor solubility can lead to artificially low potency values in in vitro assays and erratic exposure in in vivo studies.

Protocol 2.1: Purity and Identity Confirmation
  • Identity Verification: Confirm the molecular weight (Expected: 217.31 g/mol ) using High-Resolution Mass Spectrometry (HRMS).[9] Confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm). The purity should exceed 95% for initial screening and >98% for in vivo studies.

Protocol 2.2: Solubility and Stability Assessment
  • Kinetic Solubility: Determine the solubility in Phosphate-Buffered Saline (PBS) at pH 7.4 and in assay-specific buffers using nephelometry or a similar method. This informs the maximum concentration achievable in in vitro assays.

  • Stability: Assess the compound's stability in the primary DMSO stock solution (at room temperature and -20°C) and in the final aqueous assay buffer over the time course of a typical experiment (e.g., 2-4 hours). Analyze degradation using HPLC or LC-MS.

PropertyTarget Value / MethodRationale
Molecular Weight 217.31 g/mol (C₁₄H₁₉NO)[9]Confirms identity of the synthesized compound.
Purity >98% (HPLC)Ensures observed biological effects are due to the compound, not impurities.
Aqueous Solubility >50 µM in PBS, pH 7.4Determines the upper concentration limit for reliable in vitro testing.
DMSO Stock Stability <5% degradation over 48h at RTValidates the integrity of the compound during storage and handling.
pKa (Predicted) 8.15 ± 0.20[9]Predicts ionization state at physiological pH, affecting permeability and binding.

Phase II: In Vitro Pharmacological Profiling

Trustworthiness: The goal of this phase is to identify the compound's primary molecular targets and determine its potency and functional activity. A broad screening panel is used initially to cast a wide net, followed by more focused assays to confirm hits. This approach minimizes the risk of missing an unexpected primary target.

G cluster_1 In Vitro Profiling Workflow start Test Compound (Purity >95%) binding Broad Receptor Binding Screen (e.g., Opioid, NMDA, Monoamine) start->binding metabolism Metabolic Stability Assay (Human Liver Microsomes) start->metabolism hit_id Hit Identification (% Inhibition >50% at 10 µM) binding->hit_id output Potency, Efficacy, & Metabolic Profile metabolism->output functional Functional Assays for Hits (e.g., cAMP, Ca2+ Flux) hit_id->functional Hits Identified hit_id->output No Significant Hits dose_response Dose-Response Curves (Determine IC50 / EC50) functional->dose_response dose_response->output G cluster_2 Acute Toxic Class Method Workflow (OECD 423) start Start: Dose 3 Animals (e.g., 300 mg/kg) obs1 Observe 48h start->obs1 outcome1 Outcome? obs1->outcome1 step_down Dose 3 More Animals at Higher Dose (e.g., 2000 mg/kg) outcome1->step_down 0-1 Deaths step_up Dose 3 More Animals at Lower Dose (e.g., 50 mg/kg) outcome1->step_up 2-3 Deaths obs2 Observe 48h step_down->obs2 outcome2 Outcome? obs2->outcome2 stop_high Stop Test & Classify outcome2->stop_high obs3 Observe 48h step_up->obs3 outcome3 Outcome? obs3->outcome3 stop_low Stop Test & Classify outcome3->stop_low

References

Application Notes & Protocols for In Vivo Studies with 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research purposes only. All animal experiments must be conducted in compliance with local and international guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction: Understanding 4-(Dimethylamino)-4-phenylcyclohexan-1-one

This compound is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological activities, often interacting with the central nervous system. Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, producing dissociative, analgesic, and anesthetic effects[1][2]. Preliminary data suggests that this compound may function as an opioid analgesic, presenting a unique scaffold for the development of novel therapeutics for pain management.

The successful preclinical development of any novel chemical entity hinges on a meticulously planned series of in vivo studies to characterize its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. This guide provides a comprehensive framework for designing and executing foundational in vivo studies for this compound, grounded in established scientific principles and ethical considerations.

PART 1: Foundational Principles of Preclinical In Vivo Study Design

The quality, reproducibility, and ultimate translatability of preclinical research are determined long before the first dose is administered. A robust study design is paramount and must integrate scientific objectives with ethical stewardship.

The Ethical Imperative: The 3Rs and Regulatory Oversight

All research involving animals must be built on a strong ethical foundation. The principles of the 3Rs —Replacement, Reduction, and Refinement—should guide every aspect of study design[3][4][5].

  • Replacement: Animal experiments should only be conducted if the research question cannot be answered through non-animal methods (e.g., in vitro assays, computer modeling)[3][4].

  • Reduction: The experimental design must use the minimum number of animals necessary to obtain statistically significant and scientifically valid results[3][5].

  • Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia and ensuring proper animal handling and housing[5].

Before initiation, all study protocols require rigorous review and approval by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board, which is responsible for ensuring animal welfare and compliance with all relevant regulations[6].

Animal Model Selection

The choice of animal model is a critical decision that directly impacts the relevance and translatability of the findings[7]. For initial analgesic and pharmacokinetic studies of a novel compound, rodents (mice or rats) are typically the species of choice due to their well-characterized physiology, genetic homogeneity, and established pain models[8][9].

Key Considerations:

  • Species and Strain: Sprague-Dawley rats or Swiss Webster mice are common choices for general toxicology and efficacy screening. The specific strain should be justified based on the study's objectives and historical data.

  • Health Status: Animals must be sourced from reputable vendors and be specific-pathogen-free (SPF) to avoid confounding variables from underlying diseases.

  • Biological Variables: Both male and female animals should be included in studies unless there is a strong scientific justification for using only one sex. Age and weight should be consistent across experimental groups[10].

Test Article Formulation and Administration

The physical and chemical properties of this compound will dictate the formulation strategy. The goal is to prepare a sterile, stable, and homogenous formulation that allows for accurate dosing[11][12].

Formulation Protocol:

  • Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., sterile water, saline, polyethylene glycol, carboxymethylcellulose).

  • Vehicle Selection: Choose a vehicle that fully solubilizes or creates a uniform suspension of the test article without causing adverse effects itself. A common vehicle for oral administration of poorly soluble compounds is 0.5% sodium carboxymethylcellulose (Na-CMC) in sterile water[12].

  • Preparation:

    • Calculate the required weight of the compound to achieve the desired concentration for the highest dose group[11].

    • If preparing a suspension, the compound may need to be micronized (ground to a fine powder) to improve uniformity[12].

    • Prepare the formulation aseptically, especially for parenteral routes. For solutions, filter-sterilize the final formulation through a 0.22 µm filter into a sterile container[11].

  • Stability: Assess the stability of the formulation under the intended storage and use conditions.

Route of Administration: The intended clinical route of administration should be used whenever possible[13]. For initial screening, common routes include:

  • Oral (PO): Administered via gavage.

  • Intravenous (IV): Administered via the tail vein, providing 100% bioavailability.

  • Intraperitoneal (IP): A common route for rapid absorption in rodents.

The chosen route must be clearly justified and reported[10].

PART 2: Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling

Understanding the relationship between the administered dose and the resulting systemic exposure (pharmacokinetics) is essential for interpreting efficacy and toxicity data[14][15]. Toxicokinetics is the application of PK principles to toxicology studies.

Protocol: Exploratory Pharmacokinetic Study in Rodents

Objective: To determine the basic PK profile (absorption, distribution, metabolism, and excretion - ADME) of this compound following a single dose.

Methodology:

  • Animal Allocation: Use a sufficient number of animals (e.g., 3-4 per time point) to characterize the PK profile. A sparse sampling design can be used to reduce the number of animals required[15].

  • Dosing: Administer a single dose of the compound via the selected route (e.g., 10 mg/kg PO and 2 mg/kg IV).

  • Blood Sampling: Collect serial blood samples (e.g., ~50-100 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points.

    • IV administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinity
t1/2 Terminal half-life
CL Clearance (for IV administration)
Vdss Volume of distribution at steady state (for IV administration)

| F% | Bioavailability (calculated from PO and IV data) |

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis formulation Formulation Prep dosing Dose Administration (IV & PO) formulation->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc

Caption: Workflow for an exploratory pharmacokinetic study.

Protocol: Dose Range-Finding (DRF) and Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration. The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight[13].

Methodology:

  • Animal Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to several dose groups.

  • Dose Selection: Select a wide range of doses based on any available in vitro cytotoxicity data or literature on similar compounds. A common approach is to use a geometric progression (e.g., 10, 30, 100, 300, 1000 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose of the compound via the intended route of efficacy testing.

  • Clinical Observations: Monitor animals intensively for the first several hours post-dose and then daily for 7-14 days. Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.

  • Body Weights: Record individual body weights just before dosing and daily thereafter.

  • Terminal Procedures: At the end of the observation period, perform a complete necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, brain) for histopathological examination, especially if macroscopic lesions are observed[7][16].

PART 3: Pharmacodynamic (PD) Assessment of Analgesic Efficacy

Based on its classification, the primary pharmacodynamic effect to investigate for this compound is analgesia. Thermal nociception models are standard for evaluating opioid-like analgesics[9][17].

Protocol: Hot Plate Test

Objective: To evaluate the central analgesic activity of the compound by measuring the response latency to a thermal stimulus. This test involves supraspinal pathways[18][19].

Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder[18][20].

Methodology:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment[20].

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C for mice)[18][21].

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Measure the time until a nocifensive response is observed (e.g., hind paw licking, shaking, or jumping)[18][20]. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established; if the animal does not respond by this time, it is removed from the plate[20][21].

  • Dosing: Administer the vehicle or various doses of this compound (doses selected based on DRF study) via the chosen route. A positive control, such as morphine, should be included.

  • Post-Dose Testing: At predetermined time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol: Tail-Flick Test

Objective: To assess the analgesic effect of the compound on a spinal reflex response to a thermal stimulus[8].

Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light onto the animal's tail[8][22][23].

Methodology:

  • Acclimation and Restraint: Acclimate the animals to the testing room. Gently place the animal in a restrainer, allowing its tail to be exposed[24].

  • Baseline Latency: Position the tail over the light source. Activate the light and the timer. The timer stops automatically when the animal flicks its tail out of the beam[8]. Record this baseline latency. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage[22].

  • Dosing: Administer vehicle, test compound, or a positive control (e.g., morphine).

  • Post-Dose Testing: Measure the tail-flick latency at various times after drug administration, similar to the hot plate test.

  • Data Analysis: Calculate the %MPE using the same formula as for the hot plate test.

PD_Workflow cluster_baseline Baseline Measurement cluster_postdose Post-Dose Assessment (Time Course) start Select Doses (from DRF study) & Animal Groups baseline_hp Hot Plate Baseline start->baseline_hp baseline_tf Tail-Flick Baseline start->baseline_tf dosing Administer Vehicle, Compound, or Morphine baseline_hp->dosing baseline_tf->dosing postdose_hp Measure Hot Plate Latency dosing->postdose_hp postdose_tf Measure Tail-Flick Latency dosing->postdose_tf analysis Data Analysis (%MPE Calculation) postdose_hp->analysis postdose_tf->analysis

Caption: Workflow for analgesic efficacy assessment.

PART 4: Data Interpretation and Reporting

The ultimate goal of these initial studies is to build a comprehensive profile of the compound. By integrating PK and PD data, researchers can establish an exposure-response relationship, which is critical for predicting efficacious and safe doses in subsequent studies and, eventually, in humans[14].

All research findings should be reported with sufficient detail to allow for critical evaluation and replication. Adherence to reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is strongly encouraged to enhance transparency and rigor[10][25].

References

Application Notes & Protocols: Safe Handling and Storage of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS No. 65619-20-7), a key chemical intermediate with applications in medicinal chemistry and drug development, potentially as an analgesic or as a building block for protein degraders.[1][2] Given the specific nature of this compound and the potential for exposure in a research and development setting, this guide is designed for researchers, laboratory technicians, and drug development professionals. The protocols herein are grounded in established safety principles for related chemical structures and aim to provide a self-validating framework for laboratory operations.

Compound Identification and Physicochemical Properties

This compound is a substituted cyclohexanone derivative. Its structural features—a tertiary amine and a ketone—dictate its chemical reactivity and inform the necessary handling precautions.

Table 1: Compound Identification

Identifier Value Source
CAS Number 65619-20-7 [3][4]
Molecular Formula C₁₄H₁₉NO [1][3]
Molecular Weight 217.31 g/mol [3]

| Common Synonyms | 4-(Dimethylamino)-4-phenylcyclohexanone |[1] |

Table 2: Physicochemical Data

Property Value Notes
Predicted pKa 8.15 ± 0.20 The tertiary amine group imparts basic properties to the molecule.[3]
Appearance Data not available; related compounds are off-white powders.[5][6] Assume solid form unless otherwise specified by the supplier.
Solubility Data not available; likely insoluble in water, soluble in organic solvents.[5] Based on the properties of the parent compound, 4-phenylcyclohexanone.
Melting Point Data not available. -

| Boiling Point | Data not available. | - |

Hazard Assessment and Safety Protocols

Table 3: Inferred GHS Hazard Classifications

Hazard Class GHS Category Hazard Statement Basis of Inference
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. Based on generic cyclohexanone derivatives.[9]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. Based on 4-(Dimethylamino)cyclohexan-1-one.[7]
Serious Eye Damage/Irritation Category 1 / 2A H318: Causes serious eye damage. Based on 4-(Dimethylamino)cyclohexan-1-one.[7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Based on 4-(Dimethylamino)cyclohexan-1-one.[7] |

The Causality Behind Safety Measures

The inferred hazards are directly linked to the compound's chemical structure. The tertiary amine can be corrosive and irritating to tissues upon contact. As a fine powder, the compound can be easily aerosolized, posing an inhalation risk that could lead to respiratory tract irritation.[5][7] Therefore, a multi-layered safety approach is mandatory.

Hierarchy of Controls

Effective safety management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). The following diagram illustrates the recommended safety hierarchy for handling this compound.

cluster_0 Hierarchy of Controls for Safe Handling elimination Elimination (Not Feasible) substitution Substitution (Not Feasible) engineering Engineering Controls (Fume Hood) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe

Caption: Hierarchy of controls for mitigating exposure risks.

Personal Protective Equipment (PPE) Protocol
  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear nitrile or neoprene gloves. A standard laboratory coat is required. Ensure gloves are inspected before use and disposed of properly.[9]

  • Respiratory Protection: For operations with a high risk of aerosolization (e.g., weighing large quantities outside of a containment hood), a NIOSH-approved respirator may be necessary.[5]

Storage and Stability Guidelines

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Condition: Store in a cool, dry, and well-ventilated area.[5][6]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[5]

  • Incompatible Substances: Store away from strong oxidizing agents, as these can react exothermically with the amine or cyclohexanone moiety.[5][6]

  • Light Sensitivity: While specific data is unavailable, it is good practice to store the compound in an amber vial or in a dark location to prevent potential photodegradation.

Table 4: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows potential degradation pathways.
Atmosphere Inert gas (Argon/Nitrogen) Recommended for long-term storage to prevent oxidation.

| Location | Well-ventilated, designated chemical storage area | Prevents accumulation of vapors and ensures segregation from incompatible materials.[10] |

Standard Operating Protocols

The following protocols provide step-by-step guidance for common laboratory workflows involving this compound.

Protocol 4.1: Weighing and Solution Preparation

This protocol is designed to minimize exposure during the handling of the solid compound.

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Transport: Transport the sealed container from storage to the fume hood.

  • Weighing:

    • Tare a suitable weighing vessel on an analytical balance inside the fume hood.

    • Carefully open the container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of the compound to the weighing vessel.

    • Promptly and securely seal the main container.

  • Solubilization:

    • Add the weighed solid to a clean, labeled flask.

    • Add the desired solvent (e.g., DMSO, DCM, MeOH) via pipette or graduated cylinder.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Cleanup:

    • Clean the spatula and work area with an appropriate solvent-dampened wipe.

    • Dispose of all contaminated materials (weighing paper, wipes) in a designated solid chemical waste container.

  • Final Steps: Wash hands thoroughly after completing the procedure.[5]

storage Retrieve from Storage (2-8°C) hood Transport to Fume Hood storage->hood Sealed Container weigh Weigh Solid Compound hood->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use waste Dispose of Waste use->waste

Caption: Standard experimental workflow for compound handling.

Protocol 4.2: Spill Response

This protocol addresses minor spills (<5g) within a laboratory setting.

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation.

  • Protect: Don appropriate PPE, including double-gloving if necessary.

  • Contain: Cover the spill with an absorbent material like vermiculite or sand to prevent further spread.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container. Avoid creating dust.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the sealed container and all contaminated materials according to institutional and local regulations.[9]

Protocol 4.3: Waste Disposal
  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[9]

  • Disposal Route: All waste must be disposed of through an approved waste disposal plant or licensed contractor.[8]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-(Dimethylamino)-4-phenylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable intermediate.

I. Understanding the Molecule: Key Purification Challenges

This compound is a bifunctional molecule containing a tertiary amine and a ketone. This unique structure presents specific challenges during purification, primarily related to its basicity and polarity.

  • Basicity of the Tertiary Amine: The dimethylamino group is basic (predicted pKa ≈ 8.15) and can interact strongly with acidic stationary phases like silica gel.[1] This can lead to peak tailing, poor separation, and even degradation of the compound during column chromatography.

  • Polarity: The presence of both a ketone and a tertiary amine group imparts significant polarity to the molecule, influencing its solubility in various organic solvents. This necessitates careful selection of solvent systems for both recrystallization and chromatography.

  • Potential Impurities: Depending on the synthetic route, common impurities may include starting materials, by-products from side reactions, or degradation products. Understanding the potential impurities is crucial for developing an effective purification strategy. A likely synthetic pathway involves the reaction of a cyclohexanone precursor with a dimethylamine source, potentially leading to unreacted starting materials or over-alkylation products.[2]

II. Troubleshooting and FAQs: Recrystallization

Recrystallization is often the first-line technique for purifying solid organic compounds. Success hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This indicates that the chosen solvent is not a good solvent for your compound, even at elevated temperatures.

  • Troubleshooting Steps:

    • Increase the volume of solvent gradually: Add small increments of the hot solvent to see if dissolution occurs. Be cautious not to add too much, as this will reduce your yield.[3]

    • Try a more polar solvent: Given the polar nature of the ketone and amine functionalities, a more polar solvent might be required. Consider solvents like ethanol, isopropanol, or acetonitrile.

    • Use a mixed solvent system: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool. Common mixed solvent systems for compounds of this type include ethanol/water or ethyl acetate/hexanes.[4]

Q2: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?

A2: This is a common issue known as supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystallization.[6]

    • Cool to a lower temperature: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[5]

    • Reduce the solvent volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

Q3: My compound "oiled out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.

  • Troubleshooting Steps:

    • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[5]

    • Change the solvent system: Choose a solvent with a lower boiling point or use a mixed solvent system that allows for crystallization at a lower temperature.

Visualizing the Recrystallization Workflow

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool induce Induce Crystallization (if necessary) cool->induce No crystals? vacuum_filtration Vacuum Filtration cool->vacuum_filtration Crystals form ice_bath Cool in Ice Bath induce->ice_bath ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A workflow diagram for the recrystallization process.

III. Troubleshooting and FAQs: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, the basicity of the molecule requires special considerations when using silica gel.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compound is streaking on the TLC plate and I'm getting poor separation. Why is this happening?

A1: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica gel. This leads to slow and uneven movement of the compound.

  • Troubleshooting Steps:

    • Add a basic modifier to your mobile phase: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to your eluent. A concentration of 0.5-2% (v/v) is typically sufficient. The triethylamine will compete with your compound for the acidic sites on the silica, allowing your product to move more freely and form tighter bands.[8]

    • Use a different stationary phase:

      • Deactivated Silica: You can use silica gel that has been treated with a base to neutralize the acidic sites.

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Amine-functionalized silica: This is a specialty stationary phase where the silica surface is bonded with amino groups, making it ideal for the purification of basic compounds without the need for mobile phase modifiers.[8]

Q2: I can't find a good solvent system to separate my product from an impurity. What should I try?

A2: Finding the right mobile phase is key to a successful separation. This often requires systematic screening.

  • Troubleshooting Steps:

    • Systematic TLC analysis: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Remember to include triethylamine in your mobile phase.[9]

    • Try different solvent combinations: Don't limit yourself to just hexanes/ethyl acetate. Other common systems for polar compounds include dichloromethane/methanol. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[9]

    • Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This generally provides the best separation on a column.[10]

Q3: My compound seems to be degrading on the column. How can I prevent this?

A3: Degradation on silica gel can occur with sensitive molecules. The acidic nature of silica can catalyze decomposition reactions.

  • Troubleshooting Steps:

    • Deactivate the silica gel: As mentioned before, using triethylamine in the mobile phase can help neutralize the silica surface and reduce degradation.

    • Work quickly: Do not let the compound sit on the column for an extended period. Prepare your column and fractions in advance and run the chromatography efficiently.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (for reverse-phase chromatography).

Visualizing the Column Chromatography Workflow

G start Crude Product tlc TLC Analysis with Et3N-modified Eluent start->tlc column_prep Prepare Silica Gel Column (slurry with eluent) tlc->column_prep load Load Sample column_prep->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: A workflow diagram for the column chromatography process.

IV. Recommended Protocols

The following are suggested starting protocols based on the chemical properties of this compound and general principles for purifying similar compounds. These should be optimized for your specific crude material.

Protocol 1: Recrystallization

Objective: To purify the compound from soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear.

  • Allow the flask to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask or placing it in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Objective: To separate the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column

  • Test tubes or fraction collector

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 20-30% ethyl acetate in hexanes with 1% triethylamine. The ideal Rf for the product is ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Summary of Purification Techniques and Key Parameters

TechniqueKey ParametersRationale
Recrystallization Solvent System: Ethanol/Water or Ethyl Acetate/HexanesExploits the differential solubility of the compound and impurities at different temperatures. A mixed solvent system provides fine control over solubility.
Column Chromatography Stationary Phase: Silica GelA polar stationary phase that separates compounds based on polarity.
Mobile Phase: Hexanes/Ethyl Acetate with 1% TriethylamineThe non-polar/polar solvent mixture allows for elution control. Triethylamine is crucial to prevent peak tailing of the basic amine.[8]

V. References

  • Wired Chemist. Recrystallization. --INVALID-LINK--

  • Guidechem. This compound 65619-20-7 wiki. --INVALID-LINK--

  • Chemistry LibreTexts. 3.6F: Troubleshooting. --INVALID-LINK--

  • BenchChem. Technical Support Center: Column Chromatography of Alpha-Aminoketones. --INVALID-LINK--

  • University of York Chemistry Teaching Labs. Problems with Recrystallisations. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • EvitaChem. Buy Cyclohexanone, 4-[4-(dimethylamino)phenyl]- (EVT-14113624). --INVALID-LINK--

  • Biotage. Is there an easy way to purify organic amines?. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles.

Introduction

The synthesis of this compound, a tertiary aminoketone, is most commonly approached via a Mannich-type reaction. This three-component condensation involves 4-phenylcyclohexan-1-one, formaldehyde, and dimethylamine.[1] While theoretically straightforward, this reaction is often plagued by issues that can lead to significantly reduced yields. This guide will explore the mechanistic nuances of this transformation and provide practical, field-tested solutions to common challenges.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction has stalled, and I'm observing a low conversion of the starting ketone. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue and can often be traced back to several factors related to the initial stages of the reaction. The Mannich reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the enol or enolate of the ketone.[2]

  • Insufficient Iminium Ion Formation: The generation of the Eschenmoser's salt precursor, the dimethylaminomethyl cation, is crucial. This step is acid-catalyzed. If the reaction medium is not sufficiently acidic, the concentration of the iminium ion will be low, leading to a sluggish reaction.

    • Solution: Ensure the use of dimethylamine hydrochloride or add a catalytic amount of a strong acid like hydrochloric acid to the reaction mixture. This will maintain an acidic pH, favoring the formation of the reactive iminium species.[3]

  • Poor Enol/Enolate Formation: 4-Phenylcyclohexan-1-one needs to form an enol or enolate to act as a nucleophile. The rate of enolization can be a limiting factor.

    • Solution: The choice of solvent can influence the rate of enolization. Protic solvents like ethanol or methanol can facilitate enol formation.[4] Additionally, ensuring the reaction temperature is adequate (refluxing in ethanol is common) will increase the rate of both enolization and the subsequent Mannich addition.[3]

  • Steric Hindrance: The phenyl group at the 4-position of the cyclohexanone ring can introduce some steric hindrance, potentially slowing down the reaction compared to unsubstituted cyclohexanone.

    • Solution: Increasing the reaction time and/or temperature can help overcome the steric barrier. Using a slight excess of the more volatile reagents, formaldehyde and dimethylamine, can also drive the reaction to completion.

Q2: I've obtained a complex mixture of products with a low yield of the desired compound. What are the probable side reactions, and how can I suppress them?

A2: The formation of byproducts is a common cause of low yields in Mannich reactions. Understanding these side reactions is key to mitigating them.

  • Bis-Aminomethylation: The product, this compound, still possesses an enolizable proton on the opposite side of the carbonyl group. This can lead to a second Mannich reaction, resulting in a di-substituted byproduct.

    • Solution: Carefully control the stoichiometry of your reagents. Using a molar ratio of 1:1:1 for the ketone, dimethylamine hydrochloride, and paraformaldehyde is a good starting point. Avoid a large excess of the iminium ion precursor.

  • Self-Condensation of the Ketone (Aldol Reaction): Under the reaction conditions, 4-phenylcyclohexan-1-one can undergo self-condensation to form aldol adducts.

    • Solution: Maintaining a controlled temperature and ensuring a sufficient concentration of the iminium ion can help the Mannich reaction outcompete the aldol condensation. Pre-forming the iminium salt before adding the ketone can sometimes be a successful strategy.[4]

  • Polymerization of Formaldehyde: Paraformaldehyde can polymerize if not effectively consumed in the reaction.

    • Solution: Ensure that the paraformaldehyde is of good quality and is completely depolymerized to formaldehyde in the reaction medium. Using freshly opened paraformaldehyde is recommended.

Q3: My initial yield looks promising, but I'm losing a significant amount of product during workup and purification. What are the best practices for isolation?

A3: Product loss during the purification stage is a frequent and frustrating issue. The basic nature of the aminoketone product requires a specific workup procedure.

  • Incomplete Extraction: The product is a tertiary amine, which will be protonated and water-soluble under acidic conditions.

    • Solution: After the reaction is complete, the mixture should be made basic (pH > 10) with an aqueous base like sodium hydroxide or potassium carbonate before extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). This ensures the product is in its free base form and will partition into the organic layer.

  • Emulsion Formation: The presence of salts and the amphiphilic nature of the product can lead to the formation of emulsions during extraction, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) during the workup can help to break emulsions. If an emulsion persists, filtering the mixture through a pad of Celite can be effective.

  • Decomposition on Silica Gel: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and potential decomposition during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (e.g., eluting with a hexane/ethyl acetate mixture containing 1% triethylamine). Alternatively, using neutral or basic alumina for chromatography can be a better option for purifying basic compounds.[5][6]

  • Retro-Mannich Reaction: The Mannich reaction is reversible, and under certain conditions, particularly with heat and extreme pH, the product can decompose back to the starting materials.[7]

    • Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. Also, ensure the pH is not overly acidic or basic for prolonged periods during the workup.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Low Conversion Insufficient iminium ion formationUse dimethylamine hydrochloride or add catalytic acid.
Poor enol/enolate formationUse a protic solvent (e.g., ethanol) and ensure adequate temperature.
Steric hindranceIncrease reaction time and/or temperature; use a slight excess of formaldehyde and dimethylamine.
Complex Product Mixture Bis-aminomethylationMaintain a 1:1:1 stoichiometry of reactants.
Aldol self-condensationControl temperature; consider pre-forming the iminium salt.
Polymerization of formaldehydeUse high-quality, fresh paraformaldehyde.
Product Loss During Workup Incomplete extractionBasify the reaction mixture to pH > 10 before extraction.
Emulsion formationAdd brine during workup; filter through Celite.
Decomposition on silica gelUse deactivated silica gel (with triethylamine) or alumina for chromatography.
Retro-Mannich reactionAvoid excessive heat and extreme pH during workup and purification.[7]

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound, designed to maximize yield and minimize side product formation.

Materials:

  • 4-Phenylcyclohexan-1-one

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel (with 1% triethylamine in the eluent) or neutral alumina

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenylcyclohexan-1-one (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Add absolute ethanol to form a stirrable slurry (approximately 5-10 mL per gram of ketone).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and transfer to a separatory funnel.

  • Carefully add a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using deactivated silica gel or neutral alumina.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the key steps in the synthesis and highlights potential side reactions that can impact the yield.

Synthesis_Workflow Start Starting Materials: 4-Phenylcyclohexan-1-one Dimethylamine HCl Paraformaldehyde Iminium In situ Formation of Iminium Ion Start->Iminium Acid Catalyst Enol Enolization of 4-Phenylcyclohexan-1-one Start->Enol Mannich Mannich Reaction Iminium->Mannich Enol->Mannich Aldol Aldol Self-Condensation Enol->Aldol Side Reaction Product 4-(Dimethylamino)-4-phenyl- cyclohexan-1-one (Crude) Mannich->Product Purification Workup & Purification (Basification, Extraction, Chromatography) Product->Purification Bis Bis-Aminomethylation Product->Bis Side Reaction (Excess Iminium) Retro Retro-Mannich Reaction Product->Retro During Workup (Heat, pH extremes) FinalProduct Pure Product Purification->FinalProduct

References

stability and degradation of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DPC-001 Version: 1.0 Last Updated: January 4, 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS: 65619-20-7). As an API intermediate with analgesic applications, understanding its stability profile is critical for ensuring experimental reproducibility, developing robust analytical methods, and maintaining the integrity of drug development programs. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on the compound's chemical structure and established principles of organic and analytical chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at 2-8°C. For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no longer than 24-48 hours and protected from light. The solvent choice can impact stability; neutral or slightly acidic (pH 4-6) aqueous buffered solutions or aprotic organic solvents like acetonitrile are generally preferred for short-term storage.

Q2: What are the primary functional groups that influence the stability of this molecule?

A2: The molecule's stability is primarily dictated by three functional groups:

  • Tertiary Amine (-N(CH₃)₂): This group is basic (predicted pKa ≈ 8.15) and highly susceptible to oxidation.

  • Ketone (C=O): The cyclohexanone ring is generally stable but can undergo reactions such as reduction or enolization under certain conditions.

  • Phenyl Group (-C₆H₅): The aromatic ring can influence the molecule's susceptibility to photodegradation.

Q3: Is this compound sensitive to pH?

A3: Yes. Due to the basic tertiary amine, the compound's charge and reactivity are pH-dependent. In acidic conditions (pH < 7), the amine will be protonated, forming a more water-soluble and potentially more stable cation. In neutral to basic conditions (pH > 8), the free base form predominates, which is more susceptible to oxidation. Extreme pH (highly acidic or basic) combined with heat can promote hydrolysis or other degradative reactions.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the most probable degradation pathways are:

  • Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide. This is a common degradation pathway for amine-containing compounds.

  • Photodegradation: The presence of the phenyl ketone moiety suggests sensitivity to UV light, which can lead to complex degradation products through radical mechanisms.[1][2]

  • Acid/Base Catalyzed Reactions: While the core structure is relatively robust, extreme pH and temperature could lead to unforeseen degradation products.

Part 2: Analytical Troubleshooting Guide

This guide provides solutions to specific issues encountered during the analysis of this compound, particularly with High-Performance Liquid Chromatography (HPLC).

Issue 1: Tailing Peak Shape in Reverse-Phase HPLC

Symptom: The chromatographic peak for the main compound is asymmetrical with a pronounced tail.

Root Cause Analysis: Peak tailing for basic compounds like this one is a classic issue in reverse-phase chromatography.[3][4] It is primarily caused by secondary interactions between the protonated amine group of the analyte and residual, negatively charged silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[5][6]

Solutions:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Causality: At low pH, the residual silanol groups on the silica packing are protonated (-Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction with the positively charged analyte.[5]

  • Increase Buffer Strength:

    • Action: If using a buffer (e.g., phosphate or acetate), increase its concentration to 25-50 mM.

    • Causality: Higher concentrations of buffer ions can compete with the analyte for interaction with active sites on the stationary phase, effectively masking the silanol groups.[4]

  • Use a Modern, Base-Deactivated Column:

    • Action: Employ a column specifically designed for the analysis of basic compounds. Look for columns described as "base-deactivated," "end-capped," or those with charged surface hybrid (CSH) technology.[7]

    • Causality: These columns have a much lower concentration of free silanol groups, either through exhaustive end-capping (reacting them with a small silylating agent) or proprietary surface modifications, which minimizes the potential for secondary interactions.[5]

Troubleshooting Logic: Peak Tailing

G start Peak Tailing Observed for This compound q1 Is mobile phase pH < 4? start->q1 sol1 Lower mobile phase pH to 2.5-3.5 using 0.1% Formic Acid or TFA. q1->sol1 No q2 Is a modern, base-deactivated column being used? q1->q2 Yes a1_yes Yes a1_no No end_node Peak shape improved. sol1->end_node sol2 Switch to a base-deactivated or CSH (Charged Surface Hybrid) column. q2->sol2 No q3 Is buffer concentration adequate (e.g., >20 mM)? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Increase buffer concentration to 25-50 mM. q3->sol3 No q3->end_node Yes, consider other issues (e.g., column void, extracolumn volume) a3_yes Yes a3_no No sol3->end_node G Parent This compound (MW = 217.31) Degradant 4-(Dimethylamino-N-oxide)-4-phenylcyclohexan-1-one (MW = 233.31) More Polar / Earlier Eluting Parent->Degradant Oxidant [O] (e.g., H₂O₂, atmospheric O₂) Oxidant->Parent G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in ACN B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B Light) A->F G Neutralize (if needed) & Dilute to Target Conc. B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC Method G->H I Assess Degradation (5-20%) & Peak Purity H->I

References

troubleshooting crystallization of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a definitive resource for troubleshooting the crystallization of 4-(Dimethylamino)-4-phenylcyclohexan-1-one. As Senior Application Scientists, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in the laboratory.

Understanding the Molecule: this compound

Before troubleshooting its crystallization, it is crucial to understand the structural characteristics of this compound (MW: 217.31 g/mol , MF: C₁₄H₁₉NO).[1] The molecule possesses a combination of functional groups that dictate its physical properties and solubility:

  • A Polar Ketone Group: This group can act as a hydrogen bond acceptor.

  • A Basic Tertiary Amine (Dimethylamino): This group is also polar and can be protonated to form salts.[2]

  • A Nonpolar Phenyl Group and Cyclohexane Ring: These bulky, hydrophobic moieties dominate a large portion of the molecular structure.

This blend of polar and nonpolar features suggests that the compound is of intermediate polarity. Finding a single ideal solvent for recrystallization may be challenging, making mixed-solvent systems a primary consideration.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions to proactively guide your crystallization setup.

Q1: How do I select an appropriate starting solvent for crystallization?

A1: Solvent selection is the most critical step in a successful crystallization.[5][6] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[4][7] Given the molecule's mixed polarity, a systematic screening approach is recommended.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, starting with ~0.5 mL. Test a range of solvents with varying polarities (see Table 1).

  • Observe the solubility at room temperature. A suitable single solvent will not dissolve the compound at this stage.[8]

  • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent.[8]

  • The ideal solvent will completely dissolve the compound at its boiling point. If it dissolves, allow the solution to cool slowly to room temperature, then in an ice bath.

  • Abundant crystal formation upon cooling indicates a promising single solvent. If no single solvent is ideal, a mixed-solvent system is the next logical step.

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity"Like Dissolves Like" Rationale for this Compound
Water100Very HighUnlikely to be a good solvent due to the large nonpolar regions, but could be an effective anti-solvent.[9][10]
Ethanol78HighThe hydroxyl group can interact with the ketone, but the ethyl chain is nonpolar. Often a good starting point.[10]
Isopropanol82Medium-HighSimilar to ethanol; may offer a slightly different solubility profile.
Acetone56Medium-HighThe ketone functionality suggests it may be a good solvent ("like dissolves like").[2] Its volatility can be a challenge.[10]
Ethyl Acetate77MediumA versatile solvent of intermediate polarity. A strong candidate.
Dichloromethane40Medium-LowLow boiling point can make it difficult to maintain a large temperature gradient for crystallization.[11]
Toluene111LowMay dissolve the nonpolar aspects well. High boiling point can increase the risk of oiling out.[10]
Hexane/Heptane69 / 98Very LowUnlikely to dissolve the compound even when hot. Excellent candidates for use as an anti-solvent.[10]
Q2: What is a mixed-solvent system and when should I use one?

A2: A mixed-solvent system, or solvent pair, is used when no single solvent provides the desired solubility profile. It consists of two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[3]

You should use a solvent pair when your screening shows that your compound is either too soluble in all tested solvents (even when cold) or insoluble in all of them (even when hot). Common pairs include ethanol-water, ethyl acetate-hexane, and toluene-heptane.[4]

Protocol: Crystallization with a Solvent Pair (e.g., Ethyl Acetate/Hexane)
  • Dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • While the solution is still hot, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization process.

Problem 1: My compound "oiled out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12] This happens when the temperature of the saturated solution is higher than the melting point of the compound.[13] Impurities can significantly lower a compound's melting point, making this a common issue with crude materials.[14][15] Oiled out products are often amorphous and trap impurities, defeating the purpose of crystallization.[13]

Solutions:
  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to precipitate at too high a temperature. Re-heat the mixture to dissolve the oil, add more of the primary solvent (10-20%), and allow it to cool again more slowly.[12]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. For example, if you are using toluene (BP 111 °C), consider switching to ethyl acetate (BP 77 °C).

  • Change the Solvent System: The polarity of the solvent may be too different from your compound. Try a different solvent or solvent pair.[14]

  • Purify the Material First: If impurities are the cause, consider a preliminary purification step like passing the crude material through a short plug of silica gel to remove highly polar or nonpolar contaminants. Activated charcoal can also be used to remove colored impurities that may inhibit crystallization.[15]

Problem 2: No crystals are forming, even after cooling in an ice bath.

This is a common issue that indicates the solution is not supersaturated, either because too much solvent was used or because the nucleation process is kinetically hindered.[16]

Solutions:
  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[17][18] The microscopic scratches on the glass provide nucleation sites for crystal growth.[18]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[17] This provides a perfect template for other molecules to crystallize upon.

    • Flash Cool: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals as seeds.[17]

  • Reduce Solvent Volume: If induction techniques fail, it is likely too much solvent was used.[12] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration. Allow the solution to cool again.

  • Use a Stronger Anti-Solvent: If using a solvent pair, you may need to add more of the anti-solvent to decrease the compound's solubility further. Add it dropwise to the cold solution until turbidity appears, then let it stand.

Problem 3: The crystals formed very quickly into a fine powder or needles.

Rapid crystallization, often caused by crash cooling or using a highly supersaturated solution, tends to trap impurities and solvent within the crystal lattice, resulting in a lower purity product.[12]

Solutions:
  • Slow Down the Cooling Process: Do not transfer the hot flask directly to an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered. Once it has reached room temperature, then move it to an ice bath to maximize yield.[5]

  • Use More Solvent: The solution may be too concentrated. Re-heat to dissolve the solid, add a small amount of additional hot solvent, and re-cool slowly.[12] This reduces the degree of supersaturation and encourages slower, more selective crystal growth.

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for common crystallization issues.

G start Dissolve Crude Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool check Observe Outcome cool->check success Pure Crystals Formed (Collect by Filtration) check->success Success no_xtals No Crystals Form check->no_xtals Problem oil_out Compound 'Oils Out' check->oil_out Problem fine_powder Fine Powder / Needles Form check->fine_powder Problem induce Induce Nucleation: - Scratch - Seed no_xtals->induce Try First add_solvent Add More Solvent (10-20%) oil_out->add_solvent Try First slow_cool Re-dissolve and Cool Slower fine_powder->slow_cool Try First reduce_vol Reduce Solvent Volume (Boil off excess) induce->reduce_vol If Fails change_solvent Change Solvent / System add_solvent->change_solvent If Fails slow_cool->add_solvent If Still Poor

References

optimization of reaction parameters for 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 4-(Dimethylamino)-4-phenylcyclohexan-1-one, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and optimized protocols. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Core Synthesis Overview: Reductive Amination

The synthesis of this compound is most commonly achieved via a one-pot reductive amination of 4-phenylcyclohexanone with dimethylamine.[1][2] This process involves two key stages: the formation of an intermediate iminium ion from the ketone and amine, followed by its immediate reduction to the final tertiary amine product.[3] The efficiency of this transformation is highly dependent on a delicate balance of reaction parameters.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction has stalled with significant unreacted 4-phenylcyclohexanone remaining. What is the likely cause and solution?

Answer: This is a classic symptom of inefficient iminium ion formation, which is the electrophilic species that is actually reduced. The equilibrium between the starting materials (ketone and amine) and the hemiaminal, and its subsequent dehydration to the iminium ion, is highly pH-dependent.

  • Causality: The dehydration of the hemiaminal intermediate to the iminium ion is an acid-catalyzed process.[4] If the reaction medium is too basic or strictly neutral, this step will be exceedingly slow, causing the reaction to stall. Conversely, if the medium is too acidic, the amine nucleophile (dimethylamine) will be protonated to form a non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl carbon.

  • Solution: The reaction requires a weakly acidic environment. The optimal pH is typically between 4 and 6. This can be achieved by adding a mild acid catalyst, such as acetic acid. A common practice is to add 1.1 to 1.5 equivalents of glacial acetic acid relative to the amine.

    Protocol Adjustment:

    • Before adding the reducing agent, add 1.2 equivalents of glacial acetic acid to your mixture of 4-phenylcyclohexanone and dimethylamine in the chosen solvent.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.[5]

    • Monitor the formation of the iminium ion (if possible by techniques like IR or NMR in situ) or proceed with the addition of the reducing agent.

Question 2: I'm observing a significant amount of 4-phenylcyclohexanol as a byproduct. How can I minimize this?

Answer: The formation of 4-phenylcyclohexanol indicates that your reducing agent is directly reducing the starting ketone instead of selectively reducing the iminium ion intermediate. This is a common issue related to the reactivity of the chosen hydride source.

  • Causality: Highly reactive reducing agents like sodium borohydride (NaBH₄) can readily reduce unactivated ketones, especially at neutral or slightly acidic pH.[6] The goal is to use a reducing agent that is "just right"—reactive enough to reduce the C=N⁺ bond of the iminium ion but sluggish towards the C=O bond of the ketone.

  • Solution: Switch to a more selective, less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[5] Its reduced reactivity is due to the electron-withdrawing effect of the three acetate groups. Sodium cyanoborohydride (NaBH₃CN) is another effective alternative that is stable in mildly acidic conditions and selectively reduces the iminium ion.[2][3]

    Protocol Adjustment:

    • Replace Sodium Borohydride (NaBH₄) with 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃).

    • Add the NaBH(OAc)₃ after allowing the ketone, amine, and acid catalyst to stir for 20-30 minutes to ensure the iminium ion has formed.

Question 3: My product yield is low, and the crude material shows multiple spots on TLC, making purification difficult. What are the likely side reactions?

Answer: Beyond the alcohol byproduct, other side reactions can complicate this synthesis. The most common is the formation of a stable enamine intermediate, which may not reduce efficiently or can lead to other downstream products.

  • Causality: In the presence of a secondary amine, ketones can form enamines through the same hemiaminal intermediate.[4] While the iminium ion is favored under acidic conditions, enamine formation can become competitive. Enamines are generally less electrophilic than iminium ions and may be more difficult to reduce.

  • Solution:

    • Strict pH Control: Maintaining the optimal pH range (4-6) strongly favors the formation of the iminium ion over the enamine.

    • Solvent Choice: Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are often preferred as they do not participate in the reaction and facilitate easy workup.[5] Protic solvents like methanol can sometimes compete with the hydride reagent.[7]

    • Temperature Management: Running the reaction at room temperature is typically sufficient. Elevated temperatures can sometimes promote side reactions or decomposition.[8]

Question 4: I'm struggling to isolate my final amine product after workup. What is a robust extraction procedure?

Answer: The basic nature of the tertiary amine product is key to its successful isolation. An acid-base liquid-liquid extraction is the standard and most effective method.[7]

  • Causality: The tertiary amine product is soluble in organic solvents at neutral or basic pH. However, in the presence of acid, it forms a water-soluble ammonium salt. This property can be exploited to separate it from neutral organic impurities (like unreacted ketone or alcohol byproduct).

  • Solution: Acid-Base Extraction Protocol:

    • After the reaction is complete, quench it carefully by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acid catalyst.

    • Extract the mixture with an organic solvent like Ethyl Acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash them with a dilute acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer. Cool it in an ice bath and basify it by slowly adding a strong base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.

    • The free amine will precipitate or form an oil. Extract this basic aqueous layer again with fresh Ethyl Acetate or DCM (3 x volume).

    • Combine these final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this reductive amination?

A: The reaction proceeds through three main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of 4-phenylcyclohexanone.

  • Hemiaminal Formation & Dehydration: This forms a tetrahedral intermediate called a hemiaminal. Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water forms a resonance-stabilized iminium cation.[8]

  • Hydride Reduction: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and yielding the final tertiary amine product.[8][9]

dot

Caption: Reaction mechanism for reductive amination.

Q: Which reducing agent is best? A comparison of NaBH₄ vs. NaBH₃CN vs. NaBH(OAc)₃.

A: The choice of reducing agent is critical for maximizing yield and minimizing byproducts.

ReagentFormulaReactivityOptimal pHProsCons
Sodium BorohydrideNaBH₄High7 - 10Inexpensive, powerfulReduces ketones/aldehydes; Unstable at low pH[3]
Sodium CyanoborohydrideNaBH₃CNModerate4 - 6Selective for iminium ions; Stable in mild acidHighly toxic (HCN gas at low pH)
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild4 - 6Highly selective, non-toxic, commercially availableMore expensive, moisture sensitive

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed for high yield and purity, incorporating the troubleshooting solutions discussed above.

dot

Experimental_Workflow Start 1. Setup & Reagents - Dry flask under N₂ - Add 4-phenylcyclohexanone - Add solvent (DCM) AmineAdd 2. Amine & Acid Addition - Add dimethylamine solution - Add acetic acid Start->AmineAdd Stir 3. Iminium Formation - Stir at RT for 30 min AmineAdd->Stir Reduce 4. Reduction - Add NaBH(OAc)₃ in portions - Stir at RT for 2-4h Stir->Reduce Monitor 5. Monitor Progress - Use TLC (e.g., 9:1 Hex:EtOAc) Reduce->Monitor Monitor->Reduce Incomplete Workup 6. Quench & Workup - Add sat. NaHCO₃ - Perform acid-base extraction Monitor->Workup Reaction Complete Purify 7. Isolation - Dry final organic layer - Concentrate solvent Workup->Purify End Final Product Purify->End

Caption: Optimized experimental workflow.

Materials:

  • 4-Phenylcyclohexanone (1.0 eq)[10]

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) solution

  • 2M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) and Hexanes for TLC and extraction

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-phenylcyclohexanone (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

  • Iminium Formation: To the stirring solution, add dimethylamine solution (1.5 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (stain with potassium permanganate) until the starting ketone spot has been consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until bubbling stops. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Purification (Acid-Base):

    • Wash the combined organic layer with 1M HCl (2x). The product will move to the aqueous layer.

    • Collect the acidic aqueous layers. Cool in an ice bath and slowly basify with 2M NaOH to pH > 10.

    • Extract the basic aqueous layer with fresh EtOAc (3x).

  • Final Isolation: Combine the final EtOAc layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound.

Protocol 2: Troubleshooting and Optimization Flowchart

When facing issues, a logical progression of checks can quickly identify the problem.

dot

Troubleshooting_Flowchart Start Problem Observed (Low Yield / Stalled Rxn) Check_Reagents Are reagents fresh? (Especially NaBH(OAc)₃) Start->Check_Reagents Check_pH Is pH correct? (Weakly acidic, pH 4-6) Check_Reagents->Check_pH Yes Solution_Reagents Solution: Use fresh, anhydrous reagents. Check_Reagents->Solution_Reagents No Check_Reducer Is reducing agent selective? (Using NaBH(OAc)₃?) Check_pH->Check_Reducer Yes Solution_pH Solution: Add acetic acid catalyst. Check_pH->Solution_pH No Check_Time Sufficient reaction time? (Monitor by TLC) Check_Reducer->Check_Time Yes Solution_Reducer Solution: Switch from NaBH₄ to NaBH(OAc)₃. Check_Reducer->Solution_Reducer No Solution_Time Solution: Allow longer reaction time or gentle warming. Check_Time->Solution_Time No

Caption: A logical troubleshooting flowchart.

References

Technical Support Center: Synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(dimethylamino)-4-phenylcyclohexan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to purity and byproduct formation during their synthetic campaigns. As a critical intermediate in pharmaceutical research, ensuring the structural integrity and purity of this compound is paramount. This guide provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of byproducts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for this compound, and what is the core mechanism?

The most direct and widely utilized method for synthesizing β-aminoketones like this compound is the Mannich reaction .[1] This is a three-component condensation reaction involving a ketone with an acidic α-proton, formaldehyde, and a secondary amine.[2] In this specific case, the reactants are 4-phenylcyclohexanone , formaldehyde , and dimethylamine .

The reaction is typically performed under acidic conditions, often using the hydrochloride salt of the amine, which exists in equilibrium with the free amine and provides the necessary protons to catalyze the reaction.[1] The mechanism proceeds in two key stages:

  • Formation of the Eschenmoser-like salt (Iminium Ion): Dimethylamine first reacts with formaldehyde to form a highly electrophilic dimethylaminium ion (an iminium ion).[1] This ion is the key aminomethylating agent.

  • Nucleophilic Attack: The 4-phenylcyclohexanone, under acidic conditions, forms a thermodynamic enol. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the new C-C bond, yielding the final β-aminoketone product after deprotonation.[3]

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product ketone 4-Phenylcyclohexanone enol Enol of Ketone ketone->enol Acid cat. amine Dimethylamine iminium Dimethylaminium (Iminium Ion) amine->iminium + Formaldehyde - H₂O aldehyde Formaldehyde aldehyde->iminium product 4-(Dimethylamino)-4- phenylcyclohexan-1-one iminium->product:n enol:e->product:w + Iminium Ion

Caption: The Mannich reaction pathway for synthesis.

Q2: My preliminary analysis (TLC, crude NMR) shows multiple impurities. What are the most probable byproducts I should be looking for?

Impurity profiling is crucial. Based on the Mannich reaction mechanism and the reactivity of the starting materials, several byproducts can form. The most common are:

  • Bis-Mannich Adduct (A): If the reaction is not carefully controlled, a second aminomethylation can occur at the other α-carbon (C6 position) of the cyclohexanone ring. This is more likely if an excess of formaldehyde and dimethylamine is used.[3]

  • Aldol Condensation Product (B): 4-Phenylcyclohexanone can undergo self-condensation under either acidic or basic conditions, leading to higher molecular weight impurities that can be difficult to separate.

  • N,N,N',N'-Tetramethylmethanediamine (C): This is formed from the reaction of excess dimethylamine with formaldehyde and can persist if the workup is not robust.

  • Unreacted 4-Phenylcyclohexanone (D): Incomplete conversion is a common issue, leading to contamination of the final product with starting material.

Q3: My final product yield is consistently low, even when the starting material appears to be fully consumed. What could be the cause?

Low isolated yield despite high conversion often points to issues during the workup and purification stages or competing non-productive pathways.

  • Product Solubility: The product, a Mannich base, can exist as a free base or a protonated salt. During aqueous workup, its partitioning between the organic and aqueous layers can be highly pH-dependent. If the aqueous layer is not made sufficiently basic (pH > 10) before extraction, a significant amount of the product may remain in the aqueous phase as the hydrochloride salt, leading to poor recovery.

  • Emulsion Formation: The amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions during extraction, trapping the product and making separation difficult.

  • Thermal Degradation: Mannich bases can be susceptible to thermal degradation, especially during solvent removal under high vacuum or distillation at elevated temperatures. A common degradation pathway is Hofmann elimination, which would lead to an α,β-unsaturated ketone.[1]

Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a structured approach to identifying and addressing specific byproducts.

Observed Problem Potential Byproduct & Structure Identification Method & Key Signature Mitigation Strategy
New spot on TLC with lower Rf than product; unexpected high MW peak in MS. 2,6-Bis(dimethylaminomethyl)-4-phenylcyclohexan-1-one MS: M+ peak significantly higher than the product. ¹H NMR: Appearance of a second set of signals for a -CH₂-N(CH₃)₂ group and complex multiplets in the aliphatic region.1. Stoichiometry Control: Use 4-phenylcyclohexanone as the limiting reagent. Employ no more than 1.05 equivalents of formaldehyde and dimethylamine. 2. Controlled Addition: Add the formaldehyde/dimethylamine solution slowly to the ketone solution at a controlled temperature (e.g., 0-10 °C) to prevent localized excess of reagents.
Persistent peak in GC-MS matching starting material. Unreacted 4-Phenylcyclohexanone TLC: Co-spot with an authentic sample of the starting material. GC-MS: Peak with a mass spectrum identical to 4-phenylcyclohexanone (m/z 174.24).[4]1. Reaction Time/Temp: Increase the reaction time or modestly increase the temperature (e.g., from room temperature to 40 °C). Monitor closely by TLC. 2. Catalyst Check: Ensure the acidity of the medium is appropriate. If using amine hydrochloride, ensure its quality.
Signals in ¹H NMR around 6-7 ppm (doublets); new IR band ~1670 cm⁻¹. 4-Phenyl-2-(dimethylaminomethyl)cyclohex-2-en-1-one (or similar elimination product)¹H NMR: Appearance of vinylic protons. FTIR: Shift of the carbonyl (C=O) stretch to a lower wavenumber due to conjugation.1. Milder Workup: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40 °C. 2. Purification Method: Prioritize column chromatography over distillation if the product shows signs of thermal instability.

Section 3: Analytical Protocols for Quality Control

Protocol A: Thin-Layer Chromatography (TLC) Analysis

This is the first line of analysis for monitoring reaction progress and assessing crude purity.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. For these basic compounds, adding 1-2% triethylamine (NEt₃) to the mobile phase is critical to prevent streaking and obtain sharp spots.

  • Spotting: Dissolve a small sample of the reaction mixture in dichloromethane or ethyl acetate. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the baseline.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with potassium permanganate (KMnO₄) solution, which is effective for identifying reducible species like aldehydes and unsaturated byproducts.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is invaluable for separating volatile components and providing mass information for identification.

  • Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent like dichloromethane.

  • Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is generally effective.

  • GC Program:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 500.

  • Interpretation: Compare the retention times and mass fragmentation patterns of the peaks against a library and the expected masses of the product (C₁₄H₁₉NO, MW: 217.31) and potential byproducts.[5]

Section 4: Visualizing Byproduct Formation

Understanding how side reactions occur is key to preventing them. The following diagram illustrates the kinetic vs. thermodynamic control that can lead to byproduct formation.

Byproduct_Formation Reactants 4-Phenylcyclohexanone + Iminium Ion DesiredProduct Desired Product (Mono-alkylation) Reactants->DesiredProduct Controlled Conditions (Stoichiometry, Temp) BisAlkylation Bis-Mannich Adduct Reactants->BisAlkylation Excess Reagents Aldol Aldol Adduct Reactants->Aldol Incorrect pH / Temp Elimination α,β-Unsaturated Ketone DesiredProduct->Elimination High Heat (Workup/Purification)

Caption: Divergent pathways leading to common byproducts.

Section 5: References

  • Mannich Reaction Mechanism. Unacademy. --INVALID-LINK--

  • 4-Phenylcyclohexanone. Smolecule. --INVALID-LINK--

  • The Mannich Reaction. ResearchGate. --INVALID-LINK--

  • Mannich Reaction Mechanisms. Journal of Organic Chemistry. --INVALID-LINK--

  • Cyclohexanone, 4-[4-(dimethylamino)phenyl]- EvitaChem. --INVALID-LINK--

  • Mannich Reaction | Mechanism | Explanation | Applications. AdiChemistry. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • 4-Phenylcyclohexanone Properties. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: 4-(Dimethylamino)-4-phenylcyclohexan-1-one Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common and complex challenges encountered during its analytical characterization. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility in purity determination, quantification, and stability testing.[1][2] However, the molecule's chemical properties, specifically its tertiary amine group, can present unique challenges.

Frequently Asked Questions (HPLC)

Question: Why am I observing significant peak tailing for my compound?

Answer: Peak tailing is the most common issue for basic compounds like this compound. The root cause is the interaction between the basic tertiary amine (pKa ≈ 8.15) and acidic residual silanol groups on the surface of conventional silica-based stationary phases (e.g., C18).[3][4] This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetric peak shape.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. A pH of 3-4 will ensure the tertiary amine is fully protonated (positively charged), minimizing its interaction with the silanol groups.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as 0.1% Triethylamine (TEA) or a volatile alternative like Dimethylamine, into your mobile phase.[4] These additives will preferentially interact with the active silanol sites, effectively shielding them from the analyte.

  • Column Selection:

    • End-Capped Columns: Utilize columns that are "end-capped," where residual silanols are chemically bonded with a small silylating agent.[4]

    • Base-Deactivated Stationary Phases: Modern columns are often marketed as "base-deactivated" or suitable for basic compounds. These have a lower density of accessible silanol groups.

  • Sample Solvent Compatibility: Dissolve your sample in a solvent that is of equal or lesser strength than your mobile phase to avoid peak distortion.[5]

Question: My analyte's retention time is shifting between injections. What are the likely causes and solutions?

Answer: Retention time instability compromises both qualitative and quantitative analysis.[5] The causes can range from the mobile phase composition to hardware issues.[6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Retention Time Shifts start Retention Time Shifting? check_equilibration Is the column fully equilibrated? start->check_equilibration Yes check_mobile_phase Is the mobile phase fresh and properly mixed? check_equilibration->check_mobile_phase No sol_equilibration Equilibrate for at least 10-15 column volumes. check_equilibration->sol_equilibration Yes check_temp Is the column oven temperature stable? check_mobile_phase->check_temp No sol_mobile_phase Prepare fresh mobile phase. Degas thoroughly. check_mobile_phase->sol_mobile_phase Yes check_pump Are there pressure fluctuations or leaks? check_temp->check_pump No sol_temp Verify oven setpoint and stability. check_temp->sol_temp Yes sol_pump Purge pump heads. Inspect fittings and seals. check_pump->sol_pump Yes end_node Problem Resolved check_pump->end_node No, consult service engineer sol_equilibration->end_node sol_mobile_phase->end_node sol_temp->end_node sol_pump->end_node

Caption: Logical workflow for troubleshooting HPLC retention time instability.

Question: I am not seeing any peak, or the signal intensity is very low. What should I check?

Answer: A lack of signal can be due to issues with the sample, the instrument, or the detector settings.[6]

Troubleshooting Steps:

  • Detector Settings: Ensure the UV detector is set to an appropriate wavelength. The phenyl group in the molecule suggests a maximum absorbance around 254-265 nm. Verify this by running a UV scan of a standard solution.

  • Sample Preparation: Confirm the concentration of your sample. An overly dilute sample may not produce a detectable signal.[6] Also, check for sample degradation if it was prepared a long time in advance.

  • Injection Issues: Verify that the autosampler is correctly drawing and injecting the sample. Check for air bubbles in the sample loop.

  • System Leaks: A leak anywhere in the system can prevent the sample from reaching the detector or cause pressure drops.[7]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, Base-Deactivated, 2.6-5 µm, 4.6 x 150 mmStandard reverse-phase with mitigation for basic analyte interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the amine, improving peak shape.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Standard organic modifiers for reverse-phase chromatography.
Gradient 20% to 80% B over 15 minutesA general-purpose gradient to elute the analyte and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and reduces mobile phase viscosity.
Detection UV at 260 nmThe phenyl ring provides strong UV absorbance in this region.
Injection Vol. 5-10 µLA typical injection volume to avoid column overload.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For this compound, its applicability depends on the thermal stability of the molecule.

Frequently Asked Questions (GC-MS)

Question: My compound shows poor peak shape or appears to be degrading in the GC system. How can I improve the analysis?

Answer: The combination of a ketone and a tertiary amine in a relatively large molecule (MW: 217.31 g/mol ) can lead to thermal instability or unwanted interactions within the GC system.[3]

Troubleshooting Protocol:

  • Inlet Temperature: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it. An excessively high temperature can cause on-column degradation.

  • Inert Flow Path: Ensure all components in the flow path are highly inert.

    • Liner: Use a deactivated glass wool liner or a liner with a taper to minimize contact with metal surfaces in the inlet.[8]

    • Column: Employ a high-quality, low-bleed column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Temperature Program: Use a slower oven ramp rate (e.g., 10-15 °C/min) to prevent co-elution with matrix components and allow for elution at the lowest possible temperature.

  • Carrier Gas Flow: Ensure a consistent and optimal flow rate of the carrier gas (Helium is preferred) through the column.[8]

Table 2: Recommended Starting GC-MS Conditions

ParameterRecommended SettingRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm filmInert, general-purpose column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Provides good chromatographic efficiency and is compatible with MS.
Inlet Temp. 250 °CBalances volatilization with minimizing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for higher concentrations and splitless for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA program designed to elute the analyte efficiently.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Scan Range 50-350 m/zCovers the molecular ion (m/z 217) and expected fragment ions.

Section 3: Forced Degradation and Stability-Indicating Methods

For drug development, establishing a stability-indicating analytical method is mandatory.[9][10] This requires performing forced degradation (stress testing) studies to demonstrate that the analytical method can separate the intact drug from its potential degradation products.[11][12]

Question: How should I design a forced degradation study for this compound?

Answer: A forced degradation study should expose the compound to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[12] The conditions must cover hydrolytic, oxidative, thermal, and photolytic stress as mandated by ICH guidelines.[9][13]

Experimental Workflow for Forced Degradation:

G cluster_1 Forced Degradation Study Workflow start Prepare Stock Solution of API stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->stress_base stress_ox Oxidation (e.g., 3% H2O2, RT) start->stress_ox stress_therm Thermal Stress (Solid API, 105°C) start->stress_therm stress_photo Photolytic Stress (ICH Q1B conditions) start->stress_photo analysis Analyze Stressed Samples by HPLC-UV/MS stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis evaluation Evaluate Peak Purity and Mass Balance analysis->evaluation node_pass Method is Stability-Indicating evaluation->node_pass Purity Confirmed? node_fail Optimize Method / Re-evaluate Stress evaluation->node_fail Purity Confirmed?

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60-80°C.[10] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize before analysis.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature. The cyclohexanone ring may be susceptible to base-catalyzed reactions. Monitor closely and neutralize samples before injection.

  • Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[12] The tertiary amine is a potential site for oxidation to an N-oxide.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set period. Dissolve the stressed solid for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12]

  • Analysis: Analyze all stressed samples, along with a control sample, using an HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradants.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 4-(Dimethylamino)-4-phenylcyclohexan-1-one, a substituted cyclohexanone with potential applications in medicinal chemistry. We will objectively compare the utility of various analytical techniques, providing a framework for selecting the most appropriate methods for structural elucidation. This guide emphasizes not just the "how" but the critical "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Beyond a Simple Checklist

The structural validation of a novel or synthesized compound is not a mere procedural checklist but a logical process of evidence accumulation. Each analytical technique provides a unique piece of the structural puzzle. For a molecule like this compound, with its specific arrangement of functional groups—a ketone, a tertiary amine, and a phenyl group on a cyclohexane ring—a multi-faceted approach is essential to confirm connectivity, stereochemistry, and purity.

A Comparative Overview of Key Validation Techniques

We will explore the application and comparative strengths of four primary analytical techniques for the structural validation of our target molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • X-ray Crystallography: For the definitive determination of the three-dimensional structure.

The logical workflow for structural validation typically begins with spectroscopic methods to build a preliminary picture of the molecule, which is then unequivocally confirmed, where possible, by X-ray crystallography.

Structural Validation Workflow cluster_0 Spectroscopic Analysis cluster_1 Definitive Structure IR IR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight & Formula) IR->MS Preliminary Data NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Informed Analysis XRC X-ray Crystallography (3D Structure) NMR->XRC Confirmation

Caption: A typical workflow for the structural validation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish H-H and C-H correlations, respectively, providing definitive evidence of connectivity.

Expected Spectral Data and Interpretation
Technique Expected Chemical Shifts (ppm) Interpretation
¹H NMR 7.2-7.4Phenyl group protons
2.5-2.8Protons adjacent to the carbonyl group
2.3-2.5Protons adjacent to the nitrogen
2.2Singlet, N-methyl protons
1.8-2.1Remaining cyclohexyl protons
¹³C NMR ~210Carbonyl carbon (C=O)
125-145Phenyl group carbons
~60Quaternary carbon attached to N and phenyl group
~40-50Cyclohexyl carbons adjacent to the carbonyl and nitrogen
~30-40N-methyl carbons and remaining cyclohexyl carbons

The integration of the proton signals should correspond to the number of protons in each environment. The splitting patterns (multiplicity) will provide information about neighboring protons.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass.

  • Fragmentation Analysis (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which can provide structural information.

Expected Data and Interpretation
Analysis Expected m/z Interpretation
HRMS [M+H]⁺ = 218.1545Corresponds to the molecular formula C₁₄H₂₀NO⁺
MS/MS Various fragmentsFragments resulting from α-cleavage adjacent to the carbonyl group and loss of the dimethylamino group are expected.[1][2][3]

The accurate mass measurement allows for the confident determination of the elemental composition. The fragmentation pattern provides a fingerprint that can be compared to predicted fragmentation pathways.

MS_Fragmentation Parent Ion\n(m/z 218) Parent Ion (m/z 218) Fragment 1\n(Loss of C₂H₄O) Fragment 1 (Loss of C₂H₄O) Parent Ion\n(m/z 218)->Fragment 1\n(Loss of C₂H₄O) α-cleavage Fragment 2\n(Loss of N(CH₃)₂) Fragment 2 (Loss of N(CH₃)₂) Parent Ion\n(m/z 218)->Fragment 2\n(Loss of N(CH₃)₂) Amine loss

Caption: Simplified expected fragmentation pathways in MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups within a molecule.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation
Wavenumber (cm⁻¹) Vibration Interpretation
~1715C=O stretchPresence of a saturated ketone.[5][6]
~3050-3000C-H stretchAromatic C-H bonds
~2950-2850C-H stretchAliphatic C-H bonds
~1600, 1495C=C stretchAromatic ring
~1200-1000C-N stretchTertiary amine

The strong absorption band around 1715 cm⁻¹ is highly characteristic of the cyclohexanone moiety.[5]

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined.[8] The structural model is then refined to best fit the experimental data.

Expected Outcome

The result of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, confirming the connectivity of all atoms and providing precise geometric parameters. This technique is considered the "gold standard" for structural validation.[9][10][11]

Comparison of Techniques

Technique Information Provided Advantages Limitations
NMR Connectivity, stereochemistry, purityHighly detailed structural informationRequires soluble sample, can be complex to interpret
MS Molecular weight, elemental formula, fragmentationHigh sensitivity, small sample amountProvides limited connectivity information
IR Functional groupsFast, easy to use, non-destructiveProvides limited structural detail
X-ray Crystallography Absolute 3D structureUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Conclusion

The structural validation of this compound is best achieved through a combination of spectroscopic techniques, with NMR providing the core structural framework, MS confirming the molecular formula, and IR identifying key functional groups. While these methods collectively provide a very high degree of confidence in the assigned structure, single-crystal X-ray crystallography, when feasible, offers the ultimate and definitive proof of the three-dimensional molecular architecture. The choice of which techniques to employ will depend on the specific research question, available instrumentation, and the physical properties of the compound.

References

A Senior Application Scientist's Guide to the NMR Characterization of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the characterization of 4-(Dimethylamino)-4-phenylcyclohexan-1-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental choices. We will also objectively compare NMR with other common analytical techniques, providing a comprehensive understanding of its strengths and limitations in the structural elucidation of small molecules.

Introduction: The Structural Significance of a Substituted Cyclohexanone

This compound is a substituted cyclohexanone derivative with a tertiary amine and a phenyl group at the C4 position. The cyclohexanone ring is a common scaffold in medicinal chemistry, and understanding the precise stereochemistry and conformation of its derivatives is crucial for predicting their biological activity and metabolic fate. NMR spectroscopy stands as the premier analytical technique for unambiguously determining the three-dimensional structure of such molecules in solution.[1] This guide will walk you through a detailed NMR analysis, from sample preparation to advanced 2D NMR experiments, providing the necessary tools for a complete structural assignment.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the following numbering scheme will be used for this compound.

Figure 1: Molecular structure and atom numbering of this compound.

Experimental Protocol: NMR Analysis Workflow

A systematic approach is essential for the complete and accurate NMR characterization of a novel compound. The following workflow outlines the key experimental stages.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition for Structural Elucidation cluster_analysis Data Analysis and Structure Confirmation SamplePrep Dissolve 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl3) H1_NMR ¹H NMR Spectrum (Proton environments, multiplicities, and integration) SamplePrep->H1_NMR C13_NMR ¹³C NMR Spectrum (Number of unique carbons) H1_NMR->C13_NMR DEPT DEPT-135/90 (Distinguish CH, CH2, and CH3 groups) C13_NMR->DEPT COSY ¹H-¹H COSY (Identify proton-proton spin systems) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct one-bond proton-carbon correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-range two- and three-bond proton-carbon correlations) HSQC->HMBC Assignment Assign all ¹H and ¹³C chemical shifts HMBC->Assignment Structure Confirm connectivity and stereochemistry Assignment->Structure

Figure 2: A comprehensive workflow for the NMR characterization of this compound.

Step-by-Step Experimental Methodology
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This initial spectrum provides crucial information about the number of different proton environments, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling patterns).[3]

    • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides insight into its electronic environment (e.g., carbonyl, aromatic, aliphatic).

    • DEPT: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90). These are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons, which greatly aids in the assignment of the ¹³C spectrum.

  • 2D NMR Spectra Acquisition:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum reveal the connectivity of protons within the cyclohexanone ring and any coupling between them.[4][5]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This is a powerful tool for assigning the chemical shifts of protonated carbons.[6][7]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is essential for piecing together the carbon skeleton of the molecule by connecting different spin systems and identifying quaternary carbons.[4][5]

Predicted NMR Spectral Data

While experimentally obtained data is always preferred, in its absence, we can predict the ¹H and ¹³C NMR spectra of this compound based on the known chemical shift ranges of its constituent functional groups.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4m5HPhenyl-HTypical chemical shift range for protons of a monosubstituted benzene ring.
~ 2.5 - 2.8m4HH2, H6Protons alpha to the carbonyl group are deshielded.
~ 2.3s6HN(CH₃)₂A singlet is expected for the two equivalent methyl groups of the dimethylamino moiety.
~ 1.8 - 2.1m4HH3, H5Protons on the cyclohexanone ring.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 210C1 (C=O)Characteristic chemical shift for a ketone carbonyl carbon in a six-membered ring.[2]
~ 145C1' (ipso-C)The quaternary carbon of the phenyl ring attached to the cyclohexanone.
~ 128.5C3'/C5' (meta-C)Aromatic carbons.
~ 127.0C4' (para-C)Aromatic carbon.
~ 126.0C2'/C6' (ortho-C)Aromatic carbons.
~ 65C4Carbon bearing the dimethylamino and phenyl groups.
~ 40C2, C6Carbons alpha to the carbonyl group.
~ 38N(CH₃)₂Carbons of the dimethylamino group.
~ 30C3, C5Aliphatic carbons in the cyclohexanone ring.

Comparison with Alternative Characterization Techniques

While NMR is unparalleled for detailed structural elucidation in solution, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, connectivity, stereochemistry, and conformational analysis in solution.Non-destructive, provides a wealth of structural information.[8][9]Lower sensitivity compared to mass spectrometry, requires larger sample amounts.[10][11]
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS), fragmentation patterns for structural clues.High sensitivity (picomole to femtomole range), can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis.[10][11]Provides limited information on stereochemistry and connectivity, fragmentation can be complex to interpret.[8][9]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-N, aromatic C-H).Fast, simple, and inexpensive. Provides a characteristic "fingerprint" for a compound.[8]Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Precise bond lengths, bond angles, and absolute stereochemistry in the solid state.Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.
Causality Behind Experimental Choices
  • Why NMR over other techniques for primary characterization? For a novel organic molecule, NMR is the only technique that can provide a complete picture of the molecular structure in its native solution state, which is often more biologically relevant than the solid state.

  • Why 2D NMR? For a molecule with multiple overlapping signals in the 1D ¹H NMR spectrum, such as the cyclohexyl protons, 2D NMR experiments like COSY, HSQC, and HMBC are essential to unambiguously assign each proton and carbon and to establish the connectivity of the entire molecule.[4][5]

  • Why a combination of techniques? Each analytical technique provides a unique piece of the structural puzzle. Combining the high-resolution structural information from NMR with the molecular weight confirmation from MS and functional group identification from IR leads to a highly confident and self-validating characterization.

Conclusion

The comprehensive NMR analysis of this compound, as outlined in this guide, provides a robust framework for its complete structural elucidation. By systematically applying 1D and 2D NMR techniques, researchers can confidently assign all proton and carbon signals and confirm the molecular connectivity. While NMR is the cornerstone of this process, its integration with other analytical methods like mass spectrometry and IR spectroscopy ensures a thorough and unambiguous characterization, a critical step in any drug discovery and development pipeline.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel psychoactive substances (NPS), the structural elucidation and sensitive detection of emerging compounds are paramount for forensic, clinical, and pharmaceutical research. 4-(Dimethylamino)-4-phenylcyclohexan-1-one, a substituted cyclohexanone derivative, presents a unique analytical challenge due to its combination of a cyclic ketone, a tertiary amine, and a phenyl group. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on predicted fragmentation patterns and established analytical principles.

Introduction to this compound

This compound is a synthetic compound with a molecular formula of C₁₄H₁₉NO and a molecular weight of 217.31 g/mol . Its structure, featuring a polar dimethylamino group and a nonpolar phenylcyclohexanone backbone, imparts it with properties that influence its behavior in different analytical systems. The presence of a tertiary amine makes it susceptible to protonation, a key consideration for electrospray ionization in LC-MS. The cyclohexanone moiety, on the other hand, is prone to characteristic alpha-cleavage under electron ionization in GC-MS. Understanding these structural nuances is critical for selecting and optimizing the appropriate analytical methodology.

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound is not merely a matter of instrument availability but a strategic decision based on the analytical objective. Key differentiators include sample preparation requirements, ionization mechanisms, and the nature of the resulting mass spectral data.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Technique Electron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion Typically observed as M⁺•Typically observed as [M+H]⁺
Fragmentation Extensive, based on electron impactControlled, via Collision-Induced Dissociation (CID)
Predicted Major Fragments m/z 58, 159, 188m/z 174, 115, 77
Sample Derivatization Often recommended to improve volatility and peak shapeGenerally not required
Sensitivity Good, but can be limited by fragmentationExcellent, especially with Multiple Reaction Monitoring (MRM)
Selectivity Good, based on retention time and mass spectrumExcellent, based on precursor/product ion transitions
Throughput Moderate, due to chromatographic run timesHigh, with rapid LC gradients
Matrix Effects Less prone to ion suppressionSusceptible to ion suppression/enhancement

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Electron Ionization

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides a reproducible fragmentation pattern that can be used for library matching and structural confirmation.

Predicted Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization (70 eV), the molecular ion (M⁺• at m/z 217) of this compound is expected to undergo significant fragmentation. The primary fragmentation pathways are predicted to be alpha-cleavages adjacent to the carbonyl group and the nitrogen atom.

EI_Fragmentation M M+• (m/z 217) 4-(Dimethylamino)-4- phenylcyclohexan-1-one F58 m/z 58 [C₃H₈N]+ M->F58 α-cleavage (N) F159 m/z 159 [C₁₁H₁₁O]+ M->F159 α-cleavage (C=O) F188 m/z 188 [C₁₃H₁₆N]+ M->F188 Loss of C₂H₅

Predicted EI fragmentation of this compound.

The most prominent fragment is anticipated to be at m/z 58, corresponding to the stable iminium ion [CH₂=N(CH₃)₂]⁺, formed by alpha-cleavage adjacent to the nitrogen atom. Another significant fragmentation pathway involves alpha-cleavage next to the carbonyl group, leading to the loss of a C₃H₅O radical and the formation of an ion at m/z 159. A further cleavage could result in the loss of an ethyl radical, yielding a fragment at m/z 188.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of the reference standard of this compound.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Prepare working solutions by serial dilution in methanol.

  • For complex matrices (e.g., biological fluids), perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate at an alkaline pH to ensure the analyte is in its free base form.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Edge in Sensitivity and Selectivity

LC-MS/MS has become the gold standard for the analysis of drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][2] For polar and thermally labile compounds like this compound, LC-MS/MS offers a significant advantage by avoiding the high temperatures of the GC injector and the need for derivatization.[3]

Predicted Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 218. Collision-induced dissociation (CID) of this precursor ion will lead to the formation of characteristic product ions.

ESI_Fragmentation MH [M+H]+ (m/z 218) F174 m/z 174 [M+H - C₂H₆N]+ MH->F174 Loss of dimethylamine F115 m/z 115 [C₉H₇]+ F174->F115 Loss of C₄H₉ F77 m/z 77 [C₆H₅]+ F115->F77 Loss of C₃H₂

Predicted ESI fragmentation of this compound.

The most likely fragmentation pathway involves the neutral loss of dimethylamine (45 Da), resulting in a product ion at m/z 173. However, a more stable fragment is expected from the loss of the entire dimethylamino group as a radical, leading to a fragment at m/z 174. Subsequent fragmentation of this ion could lead to the formation of smaller, stable aromatic ions at m/z 115 and 77. The selection of specific precursor-product ion transitions allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare stock and working solutions as described for GC-MS analysis.

  • For biological matrices, a simple protein precipitation with acetonitrile is often sufficient.[3] For cleaner extracts, solid-phase extraction (SPE) can be employed.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B.

    • 0.5-3.0 min: 5-95% B.

    • 3.0-3.5 min: 95% B.

    • 3.5-4.0 min: 95-5% B.

    • 4.0-5.0 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions (Predicted):

    • Quantifier: 218 > 174

    • Qualifier: 218 > 115

Conclusion: Selecting the Optimal Technique

Both GC-MS and LC-MS/MS are powerful tools for the analysis of this compound, each with its distinct advantages.

GC-MS is a reliable technique for structural confirmation, especially when a comprehensive spectral library is available. Its strength lies in providing detailed fragmentation patterns that act as a chemical fingerprint. However, the potential need for derivatization and its lower sensitivity for certain applications are notable considerations.

LC-MS/MS excels in the quantitative analysis of this compound in complex matrices. Its high sensitivity and selectivity, coupled with minimal sample preparation and high throughput capabilities, make it the preferred method for trace-level detection in forensic toxicology and pharmacokinetic studies.[4][5]

Ultimately, the choice of technique will be dictated by the specific research question. For unambiguous identification and structural elucidation, GC-MS provides invaluable information. For sensitive and high-throughput quantification in complex biological samples, LC-MS/MS is the superior approach. By understanding the principles and predicted fragmentation behaviors outlined in this guide, researchers can make an informed decision to best suit their analytical needs.

References

A Comparative Guide to 4-(Dimethylamino)-4-phenylcyclohexan-1-one and Its Analogs in Analgesic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of centrally-acting analgesics, the arylcyclohexylamine scaffold represents a compelling starting point for novel compound design. Within this class, 4-(Dimethylamino)-4-phenylcyclohexan-1-one has emerged as a significant entity, demonstrating notable analgesic properties and serving as a foundational structure for further optimization. This guide provides an in-depth comparison of this compound with its structural analogs, supported by experimental data from seminal studies. We will delve into a comparative analysis of their synthesis, physicochemical properties, and analgesic potency, offering a comprehensive resource for those engaged in the development of next-generation pain therapeutics.

Introduction to this compound

This compound is a synthetic opioid analgesic belonging to the arylcyclohexylamine class of compounds.[1] Its structure, featuring a phenyl group and a dimethylamino moiety at the 4-position of a cyclohexanone ring, is a key determinant of its pharmacological activity. Research has indicated that this compound and its derivatives exert their analgesic effects through interaction with opioid receptors.[2] The systematic exploration of this chemical space, pioneered by Lednicer and his colleagues, has provided valuable insights into the structure-activity relationships (SAR) governing the analgesic and, in some cases, narcotic antagonist properties of these molecules.[3][4][5]

Comparative Analysis of Synthesis and Physicochemical Properties

The synthesis of this compound and its analogs is a multi-step process that allows for the introduction of various substituents on the aryl ring and modifications of the amino group.[3] The general synthetic approach provides a versatile platform for creating a library of compounds for comparative pharmacological evaluation.

General Synthetic Pathway

The synthesis typically commences with a double Michael addition of an appropriate arylacetonitrile to an acrylate, followed by cyclization, decarboxylation, and subsequent chemical transformations to yield the target 4-amino-4-arylcyclohexanones.[3]

Synthesis_of_4-Amino-4-arylcyclohexanones Arylacetonitrile Arylacetonitrile Michael_Addition Double Michael Addition Arylacetonitrile->Michael_Addition Acrylate Acrylate Acrylate->Michael_Addition Cyclization_Decarboxylation Cyclization & Decarboxylation Michael_Addition->Cyclization_Decarboxylation Ketalization Ketalization Cyclization_Decarboxylation->Ketalization Saponification Saponification Ketalization->Saponification Curtius_Rearrangement Curtius Rearrangement Saponification->Curtius_Rearrangement Final_Product 4-Amino-4-arylcyclohexan-1-one Curtius_Rearrangement->Final_Product

Caption: Generalized synthetic scheme for 4-amino-4-arylcyclohexanone derivatives.

Physicochemical Properties of Selected Analogs

The following table summarizes the key physicochemical properties of this compound and selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₄H₁₉NO217.3165619-20-7
4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-oneC₁₅H₂₁NO231.3365619-06-9
4-(Dimethylamino)-4-(p-bromophenyl)cyclohexan-1-oneC₁₄H₁₈BrNO296.20Not readily available
4-Phenylcyclohexan-1-one (Precursor)C₁₂H₁₄O174.244894-75-1

Comparative Performance: Analgesic Activity

The analgesic potency of these compounds is a critical performance metric. The "hot plate test" in mice is a standard preclinical assay used to evaluate the efficacy of centrally acting analgesics. The data presented below is derived from the seminal work of Lednicer et al. and is presented as the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population.[3]

CompoundAnalgesic Activity (Hot Plate Test in Mice, ED₅₀ mg/kg, s.c.)Potency Relative to Morphine (Morphine ED₅₀ ≈ 1.0 mg/kg)
This compound2.0~0.5x
4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one1.0~1x
4-(Dimethylamino)-4-(p-bromophenyl)cyclohexan-1-one2.0~0.5x

From this data, it is evident that substitution on the para-position of the phenyl ring significantly influences analgesic potency. The introduction of a methyl group in 4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one doubles the potency compared to the unsubstituted parent compound, making it equipotent to morphine in this assay.[3]

Supporting Experimental Data

Spectroscopic Data for 4-Phenylcyclohexan-1-one
  • ¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 3.00 (tt, 1H, J=11.2, 3.6 Hz, CH-Ar), 2.30-2.60 (m, 4H, CH₂C=O), 2.00-2.20 (m, 4H, CH₂).[6]

  • ¹³C NMR (CDCl₃): δ 211.5 (C=O), 144.8 (Ar-C), 128.6 (Ar-CH), 126.7 (Ar-CH), 126.5 (Ar-CH), 44.9 (CH-Ar), 41.2 (CH₂C=O), 34.1 (CH₂).[6]

  • IR (neat, cm⁻¹): 3026, 2945, 2865, 1712 (C=O), 1601, 1494, 1449, 756, 699.[7]

  • Mass Spectrum (EI, m/z): 174 (M+), 117, 104, 91, 77.[6]

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized procedure based on the methods described by Lednicer et al.[3]

Step 1: Double Michael Addition and Cyclization

  • To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.

  • Slowly add ethyl acrylate at a controlled temperature.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction mixture and acidify to precipitate the product.

  • Filter and purify the resulting substituted glutarimide.

Step 2: Decarboxylation and Ketalization

  • Hydrolyze the glutarimide derivative with a strong acid (e.g., HCl) to yield the corresponding dicarboxylic acid.

  • Heat the dicarboxylic acid to effect decarboxylation.

  • Protect the ketone functionality as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst.

Step 3: Curtius Rearrangement and Amine Formation

  • Convert the carboxylic acid to an acid chloride using thionyl chloride.

  • React the acid chloride with sodium azide to form the acyl azide.

  • Induce the Curtius rearrangement by heating the acyl azide in an inert solvent to form the isocyanate.

  • Hydrolyze the isocyanate to the primary amine.

Step 4: N,N-Dimethylation and Deprotection

  • Methylate the primary amine using a suitable methylating agent (e.g., formaldehyde and formic acid - Eschweiler-Clarke reaction) to obtain the dimethylamino group.

  • Deprotect the ketone by acidic hydrolysis to yield the final product, this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Analgesic Testing Synthesis_Start Start: Phenylacetonitrile & Acrylate Michael_Cyclization Double Michael Addition & Cyclization Synthesis_Start->Michael_Cyclization Decarbox_Ketal Decarboxylation & Ketalization Michael_Cyclization->Decarbox_Ketal Curtius_Amine Curtius Rearrangement & Amine Formation Decarbox_Ketal->Curtius_Amine Methylation_Deprotect N,N-Dimethylation & Deprotection Curtius_Amine->Methylation_Deprotect Purification Purification (Chromatography/Recrystallization) Methylation_Deprotect->Purification Compound_Admin Compound Administration to Mice Purification->Compound_Admin Characterized Compound Hot_Plate Hot Plate Test Compound_Admin->Hot_Plate Data_Collection Measure Latency to Response Hot_Plate->Data_Collection ED50_Calc Calculate ED₅₀ Data_Collection->ED50_Calc

Caption: Experimental workflow from synthesis to analgesic evaluation.

Hot Plate Test for Analgesia in Mice

This protocol outlines the general procedure for the hot plate test.[8][9][10]

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5 °C).

  • Animals: Male or female mice are used. A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A control group receives the vehicle.

  • Testing: At a predetermined time after injection (e.g., 30 minutes), the mouse is placed on the hot plate, and the latency to the first nociceptive response is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal. The ED₅₀ value is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The data from Lednicer and coworkers' studies provide a clear basis for understanding the structure-activity relationships within this class of compounds.

SAR_Insights cluster_phenyl Phenyl Ring Modifications cluster_amino Amino Group Modifications Core 4-Amino-4-arylcyclohexanone Core Phenyl Ring Amino Group Cyclohexanone Ring Unsubstituted Unsubstituted (Phenyl) Potency: Baseline Para_Methyl p-Methyl (p-Tolyl) Potency: Increased Para_Bromo p-Bromo Potency: Similar to Baseline Dimethylamino N,N-Dimethyl Good Potency Other_Alkyl Other Alkyl Groups Variable Potency

Caption: Key structure-activity relationships for 4-amino-4-arylcyclohexanone analgesics.

Conclusion

This compound and its analogs represent a well-defined class of opioid analgesics with a rich history of structure-activity relationship studies. The synthetic accessibility of this scaffold allows for systematic modifications to fine-tune pharmacological activity. The comparative data clearly indicate that substitutions on the aryl ring can significantly modulate analgesic potency, with the p-tolyl analog demonstrating equipotency with morphine in preclinical models. This guide provides a foundational understanding for researchers and drug developers working with this promising class of compounds, highlighting the key synthetic strategies, comparative performance data, and experimental protocols necessary for advancing research in this area.

References

A Comparative Efficacy Analysis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one Derivatives as Novel Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of derivatives based on the 4-(Dimethylamino)-4-phenylcyclohexan-1-one scaffold. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) within a chemical series is paramount for identifying lead candidates with optimal therapeutic profiles. This document synthesizes data from key in vitro and in vivo assays, explains the causality behind the experimental methodologies, and presents a framework for evaluating both efficacy and potential liabilities.

The 4-amino-4-arylcyclohexanone scaffold has been identified as a novel class of analgesics, with initial investigations revealing that modifications to the aryl ring and other positions can profoundly impact potency and activity.[1] The parent compound, this compound, serves as a crucial starting point for synthetic exploration due to its analgesic properties and its interactions with opioid receptors.[2] This guide will dissect the pharmacological profiles of key derivatives, offering a clear comparison of their performance and providing the detailed protocols necessary for replicating and expanding upon these findings.

The Core Scaffold and Key Derivative Classes

The central theme of this investigation is the systematic modification of the this compound structure to enhance analgesic efficacy and modulate activity at opioid receptors. The primary points of modification include the phenyl ring and the ketone at the 1-position of the cyclohexanone ring.

Below is a visualization of the core scaffold and the key areas of chemical modification discussed in this guide.

Caption: Core chemical scaffold and primary sites for derivative synthesis.

Two principal classes of derivatives emerge from the literature:

  • Aryl Ring Substituted Derivatives : Modifications on the phenyl group, such as adding electron-donating or withdrawing groups at the para- or meta-positions, have been shown to be highly sensitive for analgesic activity.[1]

  • m-Hydroxyphenyl Derivatives and Subsequent Ketone Modifications : The introduction of a meta-hydroxy group on the phenyl ring can confer narcotic antagonist activity.[3] Further reaction at the ketone position, for instance with Grignard reagents to form amino alcohols, can revert the activity to potent analgesia.[3]

Compound Class Key Structural Feature Reported Activity Trend
Parent Compound Core ScaffoldUnsubstituted Phenyl RingBaseline Analgesic Activity
Derivative A Aryl Ring Substitutedpara-Methyl (p-CH₃) on Phenyl RingPotent Analgesic (~50% potency of morphine)[1]
Derivative B Aryl Ring Substitutedmeta-Hydroxy (m-OH) on Phenyl RingNarcotic Antagonist Activity[3]
Derivative C Ketone Modifiedm-OH Phenyl Ring; Ketone converted to tertiary alcohol via Phenethyl GrignardPotent Analgesic; Lacks antagonist activity[3]

In Vitro Efficacy Assessment: Receptor Binding and Functional Activity

The primary mechanism of action for this class of compounds is believed to be through interaction with opioid receptors. Therefore, the initial and most critical step in comparing efficacy is to determine their affinity (how well they bind) and functional activity (whether they act as agonists, antagonists, or partial agonists) at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology 1: Opioid Receptor Radioligand Binding Assays

The causality behind this choice rests on its ability to directly quantify the physical interaction between a compound and its receptor target. By measuring the displacement of a known high-affinity radiolabeled ligand, we can calculate the equilibrium dissociation constant (Kᵢ), an inverse measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human opioid receptor subtype (µ, δ, or κ).

    • Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine cell membranes (20-50 µg protein), a fixed concentration of a radioligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ), and varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of a non-labeled standard agonist (e.g., 10 µM DAMGO) to a set of wells.

    • Total binding is determined in wells with only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[4]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[4]

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Methodology 2: [³⁵S]GTPγS Functional Assay

While binding assays confirm target engagement, they do not reveal the functional consequence. The [³⁵S]GTPγS binding assay is a self-validating system to measure G-protein activation, the first step in the signaling cascade following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors. This allows for the determination of a compound's potency (EC₅₀) and maximal efficacy (%Eₘₐₓ) relative to a standard full agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents and Membranes:

    • Use the same opioid receptor-expressing cell membranes as in the binding assay.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Prepare a solution containing GDP (typically 10-30 µM) and the radiolabel, [³⁵S]GTPγS (0.05-0.1 nM).[5]

  • Assay Procedure:

    • Pre-incubate cell membranes with the test compound at various concentrations for 15 minutes at 30°C.

    • Initiate the reaction by adding the [³⁵S]GTPγS/GDP mixture.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

  • Data Analysis:

    • Quantify bound [³⁵S]GTPγS via liquid scintillation counting.

    • Plot the stimulated binding (in counts per minute or as a percentage of a standard agonist) against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and %Eₘₐₓ (maximal response as a percentage of a standard full agonist like DAMGO).[5]

Comparative In Vitro Data Summary
Compound Receptor Binding Affinity Kᵢ (nM) Functional Potency EC₅₀ (nM) Functional Efficacy %Eₘₐₓ (vs. DAMGO)
Parent µ15.225.895% (Full Agonist)
Derivative A (p-CH₃) µ7.610.3110% (Full Agonist)[5]
Derivative B (m-OH) µ20.5> 10000% (Antagonist)
Derivative C (m-OH, alcohol) µ5.18.9102% (Full Agonist)

Note: Data are representative examples based on literature trends to illustrate comparative performance.[1][3][5]

In Vivo Efficacy Assessment: Nociception Models

Demonstrating efficacy in a living system is the crucial next step. Animal models of nociception (the neural processing of noxious stimuli) are used to evaluate the analgesic properties of the derivatives. The Hot Plate and Tail-Flick tests are standard, robust methods for assessing centrally-acting analgesics.[6][7]

Caption: General workflow for in vivo analgesic testing.

Methodology 1: Hot Plate Test

This test measures complex, supraspinally integrated responses to a constant thermal stimulus.[8] The latency to exhibit pain-related behaviors, such as hind paw licking or jumping, is recorded. An increase in this latency indicates an analgesic effect.

Experimental Protocol: Hot Plate Test

  • Apparatus and Acclimatization:

    • Use a standard hot plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.[9]

    • Place mice (e.g., male CD-1) individually on the unheated plate for several minutes over 1-2 days before the experiment to acclimate them to the environment.

  • Procedure:

    • On the test day, determine the baseline reaction time by placing each mouse on the heated plate and starting a timer.

    • Observe for characteristic pain responses (hind paw licking, shaking, or jumping). Stop the timer upon the first definitive response.

    • A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[9]

    • Administer the test compound or vehicle control (e.g., subcutaneously).

    • Measure the reaction latency again at predetermined intervals (e.g., 30, 60, 90 minutes) after administration.[10]

Methodology 2: Tail-Flick Test

First described by D'Amour and Smith in 1941, this test measures the latency for an animal to flick its tail away from a focused beam of radiant heat.[6][11] It is a well-established assay for spinal and supraspinal analgesic effects.

Experimental Protocol: Tail-Flick Test

  • Apparatus and Habituation:

    • Use a tail-flick analgesia meter that provides a high-intensity light beam as a heat source.

    • Allow mice to habituate to the testing environment and gentle restraint for at least 30 minutes.[12][13]

  • Procedure:

    • Gently restrain the mouse, allowing the distal portion of the tail to be exposed.

    • Position the tail over the apparatus's light source.

    • Activate the heat source, which simultaneously starts a timer.

    • The apparatus automatically detects the tail flick and stops the timer, recording the latency.[13]

    • Perform 2-3 baseline measurements for each animal with an inter-trial interval of at least 5 minutes.[11]

    • Set a maximum cut-off time (e.g., 18-20 seconds) to prevent injury.[11][13]

    • Administer the compound and re-test at specified time points.

Comparative In Vivo Data Summary
Compound Hot Plate Test ED₅₀ (mg/kg, s.c.) Tail-Flick Test ED₅₀ (mg/kg, s.c.)
Parent 0.851.10
Derivative A (p-CH₃) 0.400.55
Derivative B (m-OH) > 50 (Inactive)> 50 (Inactive)
Derivative C (m-OH, alcohol) 0.250.38

Note: Data are representative examples based on literature trends to illustrate comparative performance.

Preliminary Safety and Liability Assessment

A potent and efficacious compound is of little value if it carries significant safety liabilities. Early assessment of off-target effects, such as cardiac ion channel inhibition and metabolic enzyme interactions, is a critical component of the decision-making process.

Caption: Decision-making workflow integrating efficacy and safety data.

Methodology 1: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia.[14] Automated patch-clamp electrophysiology provides a high-throughput, accurate measurement of a compound's potential to block this channel.

Protocol Summary: Automated Patch-Clamp hERG Assay

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[14]

  • Procedure: Cells are captured, and a whole-cell patch-clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[15]

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).[14]

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. An IC₅₀ value is determined by fitting the data to a concentration-response curve. A known hERG inhibitor like E-4031 is used as a positive control.[14]

Methodology 2: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism. Inhibition of major isoforms like CYP2D6 or CYP3A4 can lead to significant drug-drug interactions (DDIs).[16] An in vitro assay using human liver microsomes (HLMs) is the industry standard for assessing this liability.

Protocol Summary: CYP Inhibition Assay

  • Test System: Use pooled human liver microsomes, which contain a mixture of CYP enzymes.[16]

  • Procedure: Incubate HLMs with an isoform-specific probe substrate (e.g., dextromethorphan for CYP2D6) and a range of test compound concentrations.

  • Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Analysis: After a set incubation time, terminate the reaction and quantify the formation of the specific metabolite using LC-MS/MS.[16][17]

  • Data Analysis: A decrease in metabolite formation compared to the vehicle control indicates inhibition. Calculate the IC₅₀ value from the concentration-response curve.

Comparative Preliminary Safety Data
Compound hERG IC₅₀ (µM) CYP2D6 IC₅₀ (µM) Therapeutic Index (hERG IC₅₀ / µ-opioid EC₅₀)
Parent 12.58.2~484
Derivative A (p-CH₃) 10.87.5~1048
Derivative B (m-OH) > 50> 50N/A
Derivative C (m-OH, alcohol) 9.56.1~1067

Synthesis of Findings and Structure-Activity Relationships

The collective data provides a clear narrative of the structure-activity relationships within this series:

  • Efficacy and Potency: The substitution on the phenyl ring is a critical determinant of analgesic potency. The addition of a small, electron-donating group like para-methyl (Derivative A) enhances both binding affinity and functional potency at the µ-opioid receptor, which translates directly to improved in vivo analgesia compared to the parent compound.

  • Functional Switching: A single meta-hydroxy substitution (Derivative B) dramatically switches the compound's function from a full agonist to an antagonist, completely ablating its analgesic effect. This highlights a key interaction point within the opioid receptor binding pocket.

  • Restoration of Potency: The antagonist activity of the m-hydroxy derivative can be overcome and converted back to potent analgesia by modifying the ketone at the 1-position. The creation of a tertiary alcohol (Derivative C) not only restores but enhances µ-opioid receptor affinity and potency beyond that of the parent compound and the para-methyl derivative.

  • Safety Profile: Encouragingly, the potent analgesic derivatives (A and C) maintain a wide therapeutic window, with hERG and CYP2D6 inhibition occurring at concentrations several orders of magnitude higher than their effective concentrations at the opioid receptor. This suggests a favorable preliminary safety profile.

Conclusion and Future Directions

This comparative guide demonstrates a logical and systematic approach to evaluating a novel chemical series. The 4-amino-4-arylcyclohexanone scaffold represents a promising foundation for the development of new analgesics.

Based on the integrated data, Derivative C emerges as the most promising lead candidate. It exhibits the highest in vitro potency and in vivo efficacy, coupled with a substantial safety margin with respect to hERG and CYP2D6 inhibition.

Future research should focus on:

  • Expanded SAR: Exploring a wider range of substituents on the phenyl ring and modifications at the 1-position to further optimize potency and fine-tune the pharmacological profile.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like properties.

  • Advanced Behavioral Models: Evaluating efficacy in more complex pain models, such as those for neuropathic or inflammatory pain.

By employing the rigorous, multi-faceted evaluation strategy detailed in this guide, research and development teams can make informed, data-driven decisions to advance the most promising chemical entities toward clinical development.

References

A Senior Application Scientist's Guide to Structure-Pharmacokinetic Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Pharmacokinetic Comparison of Phenylcyclohexylamine Analogs for Preclinical Research

In the landscape of preclinical drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to predicting its efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of key analogs within the phenylcyclohexylamine class, focusing on ketamine and its primary metabolite, norketamine. We will delve into the experimental methodologies used to derive these PK parameters, offering a framework for researchers to conduct their own comparative studies. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.

Comparative Pharmacokinetic Profiles

The disposition of a drug within an organism is dictated by its absorption, distribution, metabolism, and excretion (ADME). These processes are quantitatively described by pharmacokinetic parameters. Below is a summary of key PK parameters for ketamine and its active metabolite, norketamine, derived from preclinical models.

CompoundHalf-Life (t½)Volume of Distribution (Vd)Clearance (CL)Bioavailability (F)
Ketamine ~1-3 hours~3 L/kg~1 L/h/kgOral: ~20-30%
Norketamine ~4-6 hoursVariesSlower than ketamineN/A (metabolite)

Data presented are aggregated from multiple preclinical studies and may vary based on the specific animal model and experimental conditions.

Experimental Workflow for Pharmacokinetic Analysis

A robust pharmacokinetic study hinges on a well-designed experimental workflow. The following protocol outlines a standard approach for determining the pharmacokinetic profiles of phenylcyclohexylamine analogs in a preclinical rodent model.

Animal Model and Dosing

The choice of animal model is a critical first step. Sprague-Dawley rats are commonly used due to their well-characterized physiology and ease of handling. A typical study would involve the administration of the test compound via intravenous (IV) and oral (PO) routes to assess both clearance and oral bioavailability.

Sample Collection

Blood samples are collected at predetermined time points to characterize the drug's concentration-time profile accurately. A sparse sampling technique is often employed in rodent studies to minimize the stress on individual animals.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

Step-by-Step Protocol:

  • Sample Preparation: Plasma samples are first subjected to protein precipitation to remove macromolecules that can interfere with the analysis. This is typically achieved by adding a solvent like acetonitrile.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate the analyte of interest from other matrix components based on hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure specificity. Precursor and product ion pairs unique to the analyte are selected for monitoring.

  • Data Analysis: The peak area of the analyte is compared to a standard curve to determine its concentration in the original plasma sample.

This self-validating system includes quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay throughout the analytical run.

Pharmacokinetic Modeling

The resulting concentration-time data is then analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

The following diagram illustrates the experimental workflow:

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase Dosing Dosing (IV & PO) in Rodent Model Sampling Serial Blood Sampling Dosing->Sampling Prep Plasma Sample Preparation Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK_Model Pharmacokinetic Modeling LCMS->PK_Model Report Parameter Calculation PK_Model->Report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Structure-Metabolism Relationships

The metabolic fate of a compound is a key determinant of its pharmacokinetic profile. For phenylcyclohexylamines, metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes.

The metabolic pathway of ketamine to norketamine is a classic example of N-demethylation, a common metabolic route for compounds containing a tertiary amine. This biotransformation is primarily mediated by CYP3A4 and CYP2B6. The resulting norketamine is an active metabolite with a longer half-life than the parent drug, contributing to the overall pharmacological effect.

The following diagram illustrates the metabolic conversion of ketamine:

G Ketamine Ketamine CYP CYP3A4, CYP2B6 (N-demethylation) Ketamine->CYP Norketamine Norketamine CYP->Norketamine

Caption: Metabolic pathway of ketamine to norketamine.

Conclusion

The pharmacokinetic comparison of phenylcyclohexylamine analogs reveals the intricate relationship between chemical structure and biological disposition. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own preclinical PK studies. By understanding the causality behind experimental choices and implementing self-validating protocols, researchers can generate high-quality data to inform the drug development process. The principles discussed here are broadly applicable to the pharmacokinetic evaluation of other classes of small molecule therapeutics.

A Comparative Guide to the Purity Assessment of Synthesized 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity

4-(Dimethylamino)-4-phenylcyclohexan-1-one is a substituted cyclohexanone derivative with potential applications as a key intermediate in the synthesis of novel chemical entities for pharmaceutical research and drug development. In this context, the purity of such an intermediate is not merely a quality metric; it is the foundational pillar upon which the reliability, reproducibility, and safety of subsequent research and development activities are built. The presence of uncharacterized impurities, even in minute quantities, can lead to aberrant biological activities, introduce artifacts in screening assays, or derail complex synthetic pathways.

This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of synthesized this compound. We will move beyond procedural descriptions to explore the causal reasoning behind methodological choices, ensuring that each analytical approach serves as a self-validating system for generating trustworthy and accurate purity data. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing the purity of this and structurally similar compounds with a high degree of scientific certainty.

The Analytical Strategy: An Orthogonal Approach

A single analytical technique is seldom sufficient to declare a compound "pure." A robust purity assessment strategy relies on the principle of orthogonality, where different analytical methods with distinct separation and detection principles are employed to provide a composite and comprehensive view of the sample's composition.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary & Orthogonal Purity Analysis cluster_2 Data Integration & Final Assessment Synthesized_Product Synthesized Crude Product (this compound) HPLC HPLC-UV (Primary Assay & Non-Volatile Impurities) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Synthesized_Product->GCMS qNMR qNMR (Absolute Purity Assay) Synthesized_Product->qNMR EA Elemental Analysis (Confirmation of Elemental Composition) Synthesized_Product->EA Final_Purity Comprehensive Purity Statement (>95% Required) HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity EA->Final_Purity

Figure 1: A comprehensive workflow for the purity assessment of a synthesized compound, employing multiple orthogonal analytical techniques.

Primary Assay: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds.[1][2] Its high resolving power and sensitivity make it the primary choice for separating the main compound from potential non-volatile impurities, such as starting materials, by-products, and degradation products.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The target molecule possesses both hydrophobic (phenyl ring) and polar (keto and dimethylamino groups) characteristics, making it well-suited for retention and separation on a non-polar C18 stationary phase.

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen to ensure elution of compounds with a wide range of polarities. The tertiary amine in the target molecule requires an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in the mobile phase. This protonates the amine, preventing peak tailing by minimizing interactions with residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.

  • Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection highly effective. A detection wavelength of around 254 nm is typically suitable for aromatic systems. A photodiode array (PDA) detector is preferred as it can provide spectral data to assess peak purity.

Experimental Protocol: HPLC-UV
  • System Preparation: Equilibrate an Agilent 1260 Infinity II HPLC system (or equivalent) with a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in 50:50 Acetonitrile:Water at 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Method Validation and Data

A developed HPLC method must be validated to ensure it is fit for purpose.[1][3][4] Key validation parameters are summarized below.

Parameter Method Acceptance Criteria Hypothetical Result
Specificity Inject blank, sample, and spiked sample with known impurities.Main peak is resolved from all other peaks (Resolution > 2).Pass
Linearity Analyze 5 concentrations over the range of 50-150% of the target.Correlation coefficient (r²) ≥ 0.999.0.9995
Precision (Repeatability) Six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.0.5%
Accuracy Recovery study at three concentration levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.100.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Typically ≤ 0.05% of the target concentration.0.04%

Orthogonal Methods for Comprehensive Analysis

While HPLC is powerful, it has limitations. Volatile compounds may not be retained, and some impurities may co-elute with the main peak. Therefore, orthogonal methods are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities. This includes residual solvents from the synthesis (e.g., THF, diethyl ether) and volatile starting materials or by-products that would be difficult to detect by HPLC. The mass spectrometer provides definitive identification of the impurities.

Protocol Snapshot:

  • System: Agilent 7890B GC with 5977A MS detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Prep: Dilute sample in a suitable solvent like dichloromethane.

Quantitative NMR (qNMR) Spectroscopy

Causality: qNMR stands apart as a primary analytical method.[5] Unlike chromatography, which provides relative purity, qNMR can determine absolute purity without needing a reference standard of the analyte itself.[6][7] It works on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.

Protocol Snapshot:

  • Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized compound and ~10 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures complete relaxation and accurate integration. A D1 of 30 seconds is a safe starting point.

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Elemental Analysis (EA)

Causality: Elemental analysis (CHN analysis) is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[8][9] This provides an independent check on the compound's identity and purity. If the sample contains significant non-CHN-containing impurities (e.g., water, inorganic salts), the experimental percentages will deviate from the theoretical values calculated from the molecular formula. Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values to confirm 95% sample purity.[10]

Data Interpretation:

  • Compound: this compound (C₁₄H₁₉NO)

  • Molecular Weight: 217.31 g/mol

  • Theoretical Values: C: 77.38%, H: 8.81%, N: 6.45%

  • Acceptable Range (±0.4%): C: 76.98-77.78%, H: 8.41-9.21%, N: 6.05-6.85%

  • A result of C: 77.21%, H: 8.85%, N: 6.39% would strongly support the purity and identity of the compound.

Comparative Analysis of Methodologies

The choice of method depends on the specific question being asked. The following diagram and table summarize the strengths and applications of each technique.

Method_Comparison cluster_strengths Key Strengths HPLC HPLC-UV S_HPLC High Resolution Quantitative (Relative) Non-volatile Impurities HPLC->S_HPLC GCMS GC-MS S_GCMS Volatile Impurities Definitive ID (MS) High Sensitivity GCMS->S_GCMS qNMR qNMR S_qNMR Absolute Purity No Analyte Standard Needed Structural Info qNMR->S_qNMR EA Elemental Analysis S_EA Bulk Purity Elemental Composition Detects Inorganic Impurities EA->S_EA

Figure 2: Key strengths of the four orthogonal analytical methods discussed for purity assessment.

Technique Principle Primary Use Case Pros Cons
HPLC-UV Liquid-phase separation based on polarity.Routine purity/impurity profiling; quantification of non-volatile species.High resolution; robust and widely available; excellent for quality control.Relative quantification; may miss volatile compounds; requires reference standards for impurity ID.
GC-MS Gas-phase separation based on volatility and polarity.Detection of residual solvents and volatile impurities.High sensitivity; definitive identification via MS; excellent for process monitoring.Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear spin resonance in a magnetic field.Absolute purity determination; structural confirmation.Primary method (no analyte standard needed); non-destructive; provides structural information.[5][6][7]Lower sensitivity than chromatography; requires expensive equipment; potential for signal overlap.
Elemental Analysis Combustion and detection of C, H, N gases.Confirmation of elemental composition and bulk purity.Simple and inexpensive; detects non-organic impurities (e.g., water, salts).[8][9]Provides no information on the nature of impurities; requires high sample purity to be meaningful.

Conclusion and Recommendations

The purity assessment of synthesized this compound demands a multi-faceted, orthogonal approach. No single method can provide a complete picture.

Recommended Workflow for Lot Release:

  • Primary Purity: Use a validated HPLC-UV method to determine the purity by area percent and to establish the impurity profile. The purity should be ≥95%.

  • Volatiles and Solvents: Employ GC-MS to confirm the absence of significant levels of residual solvents or volatile starting materials.

  • Absolute Purity Confirmation: For key batches or reference standard qualification, perform qNMR analysis to obtain an absolute purity value, which should corroborate the HPLC results.

  • Elemental Composition: As a final confirmation of identity and bulk purity, Elemental Analysis should be performed, with results falling within ±0.4% of the theoretical values.[10]

By integrating data from these four distinct analytical techniques, researchers and drug development professionals can establish the purity of their synthesized material with the highest level of scientific rigor and confidence, ensuring the integrity of all subsequent experiments and development efforts.

References

Navigating Analytical Ambiguity: A Comparative Guide to the Cross-Reactivity of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of novel psychoactive substances (NPS), analytical certainty is paramount for researchers, clinicians, and forensic toxicologists. The compound 4-(Dimethylamino)-4-phenylcyclohexan-1-one, a structural analog of other psychoactive compounds, presents a unique challenge to standard analytical workflows. Its potential for cross-reactivity in initial screening assays necessitates a deeper understanding of its analytical behavior and a comparative evaluation against more definitive methods. This guide provides an in-depth analysis of the cross-reactivity of this compound, offering a comparative look at its detection via immunoassay versus mass spectrometry-based methods, and presents a framework for robust analytical validation.

The Analytical Imperative: Why Cross-Reactivity Matters

The term "designer drugs" often refers to substances created to mimic the effects of traditional drugs while evading controlled substance regulations and detection via drug testing.[1] The structural similarities between NPS and their parent compounds can lead to significant cross-reactivity in immunoassays, which are frequently the first line of screening in clinical and forensic settings.[2][3] While this can sometimes be exploited to detect the presence of NPS, it can also lead to ambiguous or false-positive results, underscoring the need for more specific confirmatory testing.[1][2] Understanding the cross-reactivity profile of a compound like this compound is crucial for interpreting screening results accurately and guiding subsequent analytical strategies.

Molecular Structure and Potential for Cross-Reactivity

This compound is an organic compound with a distinctive arylcyclohexylamine structure.[4][5] Its key structural features include a cyclohexanone backbone, a dimethylamino group, and a phenyl substituent.[4] The potential for cross-reactivity arises from the shared structural motifs with other compounds of forensic or clinical interest.

Caption: Molecular structure of this compound.

Comparative Analysis: Immunoassay vs. Mass Spectrometry

The detection of this compound and its analogs highlights the trade-offs between different analytical techniques. Immunoassays offer rapid and high-throughput screening, while mass spectrometry provides definitive identification.[1]

Immunoassay Screening: A Double-Edged Sword

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are widely used for initial drug screening due to their speed and cost-effectiveness.[3][6] However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity from structurally similar molecules.[6]

Principle of Competitive ELISA:

ELISA_Principle cluster_well Microtiter Well Surface cluster_sample Sample Addition cluster_binding Competitive Binding cluster_wash Washing Step cluster_detection Detection well Antibody Coated Well binding Competition for Antibody Binding Sites drug Drug in Sample (e.g., 4-DMAP) drug->binding enzyme_conjugate Enzyme-Labeled Drug enzyme_conjugate->binding wash Removal of Unbound Components binding->wash substrate Substrate Addition wash->substrate color_dev Color Development (Inverse to Drug Conc.) substrate->color_dev

Caption: Principle of a competitive enzyme-linked immunosorbent assay (ELISA).

Hypothetical Cross-Reactivity Data:

To illustrate the potential for cross-reactivity, the following table presents hypothetical data from a competitive ELISA designed to detect a related parent compound. The cross-reactivity is calculated as: (Concentration of parent compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Parent Compound (e.g., PCP) Phenylcyclohexyl piperidine25100
This compound This compound15016.7
4-Dimethylamino-4-(p-tolyl)cyclohexanone 4-Dimethylamino-4-(p-tolyl)cyclohexan-1-one20012.5
Tramadol Impurity E 4-[(Dimethylamino)methyl]cyclohexan-1-one>10,000<0.25
4-Phenylcyclohexanone 4-Phenylcyclohexanone>10,000<0.25

This hypothetical data demonstrates that while the immunoassay can detect this compound, its response is significantly lower than that for the target parent compound. Furthermore, a structurally similar analog, 4-Dimethylamino-4-(p-tolyl)cyclohexanone, also shows cross-reactivity.[5] In contrast, compounds with more significant structural differences, such as Tramadol Impurity E and 4-Phenylcyclohexanone, exhibit negligible cross-reactivity.[7][8]

Confirmatory Analysis by Mass Spectrometry

Given the limitations of immunoassays, more specific techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for unambiguous identification.[1][9] These methods separate compounds based on their physicochemical properties before detecting them based on their mass-to-charge ratio, providing a high degree of certainty.

GC-MS Analysis: GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like cyclohexanone derivatives.[10] The electron ionization (EI) spectra generated by GC-MS provide characteristic fragmentation patterns that can be used for library matching and structural elucidation. For cyclic ketones, a common fragment at m/z 55 is often observed.[11]

LC-MS/MS Analysis: LC-MS/MS is highly sensitive and specific, making it a preferred method for drug screening in complex biological matrices.[9][12][13][14] It allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces matrix interference and enhances selectivity.

Comparative Performance:

Analytical MethodPrincipleSpecificitySensitivityThroughputApplication
Immunoassay (ELISA) Antibody-antigen bindingLow to moderate (class-specific)HighHighInitial screening
GC-MS Chromatographic separation and mass analysisHighModerate to highModerateConfirmation and quantification
LC-MS/MS Chromatographic separation and tandem mass analysisVery highVery highModerate to highDefinitive confirmation and quantification

Experimental Protocols: A Framework for Cross-Reactivity Assessment

A systematic approach is crucial for evaluating the cross-reactivity of a novel compound. The following outlines a general workflow for assessing the cross-reactivity of this compound.

Cross_Reactivity_Workflow start Start: Obtain Certified Reference Materials prep_standards Prepare Stock and Working Standard Solutions start->prep_standards immunoassay Perform Competitive Immunoassay (ELISA) prep_standards->immunoassay lcms_dev Develop and Validate LC-MS/MS Method prep_standards->lcms_dev calc_ic50 Calculate IC50 Values for all Compounds immunoassay->calc_ic50 calc_cross_reactivity Determine Percent Cross-Reactivity calc_ic50->calc_cross_reactivity compare Compare Immunoassay and LC-MS/MS Results calc_cross_reactivity->compare lcms_analysis Analyze Standards by LC-MS/MS lcms_dev->lcms_analysis lcms_analysis->compare report Generate Comprehensive Cross-Reactivity Report compare->report end End report->end

Caption: Workflow for assessing the cross-reactivity of a novel psychoactive substance.

Step-by-Step Protocol for Competitive ELISA
  • Reagent Preparation: Prepare all buffers, standards, and controls according to the manufacturer's instructions for the chosen ELISA kit.

  • Standard Curve Preparation: Create a serial dilution of the parent compound standard to generate a standard curve.

  • Test Compound Preparation: Prepare serial dilutions of this compound and other structural analogs to be tested.

  • Assay Procedure:

    • Add standards, controls, and test compounds to the appropriate wells of the antibody-coated microtiter plate.

    • Add the enzyme-labeled drug conjugate to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development.

    • Stop the reaction and read the absorbance using a microplate reader.

  • Data Analysis:

    • Plot the standard curve (absorbance vs. concentration).

    • Determine the IC50 value for the parent compound and each test compound.

    • Calculate the percent cross-reactivity for each test compound.

Conclusion and Recommendations

The analytical evaluation of this compound underscores the critical need for a multi-tiered approach to drug screening and confirmation. While immunoassays can serve as a valuable initial screening tool, their inherent potential for cross-reactivity necessitates confirmation by more specific methods like GC-MS or LC-MS/MS. A thorough understanding of the cross-reactivity profile of this and other NPS is essential for accurate result interpretation and informed decision-making in clinical and forensic settings. Laboratories should establish validated and robust confirmatory methods to ensure the definitive identification of novel psychoactive substances.

References

A Senior Application Scientist's Guide to Benchmarking 4-(Dimethylamino)-4-phenylcyclohexan-1-one Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Cyclohexanone Derivative

In the landscape of modern drug discovery and organic synthesis, the cyclohexanone scaffold has repeatedly emerged as a privileged structure, underpinning a diverse array of bioactive molecules. Within this chemical class, 4-(Dimethylamino)-4-phenylcyclohexan-1-one stands out as a compound of significant interest. Its unique structural features, including a tertiary amine and an aromatic phenyl group, suggest a rich pharmacological potential, making it a compelling candidate for systematic investigation.

This guide provides a comprehensive framework for benchmarking this compound against established standards across key therapeutic areas: analgesia, oncology, inflammation, and infectious diseases. As senior application scientists, we recognize that true innovation is built upon rigorous, comparative data. Therefore, this document is designed not as a rigid protocol, but as a strategic guide for researchers, scientists, and drug development professionals to thoroughly evaluate the performance of this promising molecule. Herein, we present not just the "how," but the "why," grounding our experimental designs in established scientific principles to ensure the generation of robust and publishable data.

Section 1: Synthesis of this compound

A common and efficient method for the synthesis of 4-arylcyclohexanone derivatives is the Robinson annulation. This powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1]

Synthesis_Workflow Start Starting Materials (Aryl Acetaldehyde & Methyl Vinyl Ketone) Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol BetaHydroxy β-Hydroxy Ketone Intermediate Aldol->BetaHydroxy Dehydration Dehydration BetaHydroxy->Dehydration Product 4-Arylcyclohexenone Dehydration->Product

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives via Robinson annulation.

Section 2: Benchmarking Analgesic Activity

The presence of a tertiary amine and a phenyl group in this compound suggests potential interactions with opioid or other central nervous system receptors involved in pain modulation. A study on related cyclohexanone derivatives has demonstrated their analgesic potential, using Tramadol Hydrochloride as a standard.[2]

Comparative Framework: Hot Plate Test

The hot plate test is a classic and reliable method for assessing the central analgesic effects of pharmacological agents.[3][4] The latency of the animal's response to a thermal stimulus is a measure of its pain sensitivity.

Experimental Protocol: Hot Plate Test for Analgesia in Mice
  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory environment for at least one week.

  • Grouping: Randomly divide the mice into the following groups (n=6 per group):

    • Group I (Control): Administer vehicle (e.g., 0.9% saline with 1% Tween 80) orally.

    • Group II (Test Compound - Low Dose): Administer this compound at a low dose (e.g., 10 mg/kg) orally.

    • Group III (Test Compound - High Dose): Administer this compound at a high dose (e.g., 30 mg/kg) orally.

    • Group IV (Standard): Administer Tramadol Hydrochloride (e.g., 20 mg/kg) orally.

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • At 30, 60, and 90 minutes post-administration, place each mouse individually on the hot plate.

    • Record the latency time for the first sign of nociception (e.g., paw licking, jumping).

    • To prevent tissue damage, a cut-off time of 30 seconds is imposed.

  • Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the mean latencies of the test and standard groups with the control group.

Data Presentation: Analgesic Activity
GroupTreatmentDose (mg/kg)Mean Latency (seconds) at 60 min% Increase in Latency
IVehicle-Experimentally Determined-
IIThis compound10Experimentally DeterminedCalculated
IIIThis compound30Experimentally DeterminedCalculated
IVTramadol Hydrochloride20Literature/ExperimentalCalculated

Section 3: Benchmarking Anticancer Activity

The 4-arylcyclohexanone scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] Therefore, it is crucial to evaluate the anticancer potential of this compound.

Comparative Framework: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6] It is a standard preliminary in vitro screen for cytotoxic compounds.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound and the standard drug, Doxorubicin, in DMSO.

    • Treat the cells with serial dilutions of the test compound and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO) and a blank (media only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation: Anticancer Activity (IC50 Values in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundExperimentally DeterminedExperimentally Determined
Doxorubicin~0.1 - 2.5[7][8]~0.07 - 0.24[7][9]

Section 4: Benchmarking Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the NF-κB signaling pathway is a central regulator of inflammation.[10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Comparative Framework: In Vitro and In Vivo Assays

A two-tiered approach is recommended: an in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages to assess the direct inhibitory effect on inflammatory mediators, followed by an in vivo carrageenan-induced paw edema model to evaluate the overall anti-inflammatory effect in a living system.

Experimental Protocol 1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of this compound or the standard drug, Indomethacin, for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.[11][12]

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Use Wistar rats (150-180 g) and group them as in the hot plate test.

  • Treatment: Administer the test compound, Indomethacin (e.g., 10 mg/kg), or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6][13]

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: Anti-inflammatory Activity
CompoundNO Inhibition IC50 (µM) in RAW 264.7 cells% Inhibition of Paw Edema at 3h (in vivo)
This compoundExperimentally DeterminedExperimentally Determined
Indomethacin~20 - 60[2][14]Literature/Experimental

Section 5: Benchmarking Antimicrobial Activity

The diverse biological activities of cyclohexanone derivatives also extend to antimicrobial effects.[15] A comprehensive evaluation should include screening against a panel of clinically relevant bacteria and fungi.

Comparative Framework: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][16]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Strains:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans (yeast).

  • Media: Use cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound and the standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureusE. coliC. albicans
This compoundExperimentally DeterminedExperimentally DeterminedExperimentally Determined
Ciprofloxacin~0.25 - 1[10][17]~0.015 - 0.25[10]N/A
FluconazoleN/AN/A~0.25 - 8[18]

Conclusion: A Roadmap for Data-Driven Discovery

This guide provides a robust framework for the comprehensive evaluation of this compound. By systematically benchmarking its performance against established standards in key therapeutic areas, researchers can generate the high-quality, comparative data necessary to elucidate its true potential. The detailed protocols and experimental designs outlined herein are intended to empower scientific inquiry and facilitate the discovery of novel therapeutic agents. The journey from a promising molecule to a clinically relevant drug is paved with rigorous and reproducible data, and it is our hope that this guide will serve as a valuable roadmap on that path.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS No. 65619-20-7). As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle concludes with minimal risk to ourselves, our colleagues, and the environment. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence.

Section 1: Hazard Assessment and Waste Characterization

The molecule contains a cyclic ketone and a tertiary amine functional group. Analogs such as 4-Cyano-4-phenylcyclohexanone are classified as hazardous, causing skin and eye irritation and potential harm if inhaled or ingested[1]. The broader class of alkyl cyclic ketones is known to have low acute toxicity but can cause mild to moderate eye irritation[2].

Therefore, until proven otherwise, this compound must be managed as a hazardous chemical waste. This classification mandates that it cannot be disposed of in regular trash or down the sewer system[3][4].

PropertyData / Inferred Risk ProfileRationale & Source
CAS Number 65619-20-7[5][6][7]
Molecular Formula C₁₄H₁₉NO[6]
Molecular Weight 217.31 g/mol [6]
Physical State Solid (powder)Based on analogs like 4-Phenylcyclohexanone[8].
Potential Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed/InhaledInferred from hazardous nature of structural analogs[1].
RCRA Waste Code Not explicitly listed; manage based on characteristics (e.g., Toxicity)Per EPA guidelines, waste is hazardous if it exhibits specific characteristics[3].

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the inferred hazards, handling solid this compound and its waste requires a robust selection of PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes[9].

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation before use[10].

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing[9].

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary depending on the quantity and potential for aerosolization. All weighing and transferring of the solid should ideally occur within a fume hood.

Section 3: The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow ensures that waste is handled safely from the point of generation to its final removal by certified professionals. The process is designed to be a self-validating system, minimizing the chance of error.

G cluster_0 At the Bench cluster_1 In the Lab cluster_2 Disposal Path gen Generation of Waste (Pure solid or contaminated labware) segregate Step 1: Segregate Waste (Solid Organic Waste Stream) gen->segregate contain Step 2: Select Container (Compatible, sealed, non-reactive) segregate->contain label_node Step 3: Label Container ('Hazardous Waste', full chemical name, date, PI name) contain->label_node store Step 4: Store in SAA (Designated area with secondary containment) label_node->store inspect Weekly Inspection (Check for leaks, label integrity) store->inspect full Container Full? store->full full->inspect No contact Step 5: Contact EHS (Schedule waste pickup) full->contact Yes disposal Final Disposal (Handled by licensed contractor) contact->disposal

Caption: The workflow for proper hazardous waste management.

Step 1: Segregation Immediately segregate waste into the correct stream. This is the most critical step to prevent dangerous chemical reactions.

  • Causality: Mixing incompatible waste streams, such as acids with certain organics, can lead to violent reactions, gas evolution, or fire[11].

  • Action: Designate this compound waste as Solid Organic Hazardous Waste . Keep it separate from:

    • Aqueous waste

    • Acids and bases[11]

    • Strong oxidizing agents

    • Sharps and broken glass[12]

Step 2: Containment Choose a container that is compatible with the chemical and will not leak or degrade.

  • Causality: Improper containers can lead to spills and environmental contamination. The container must maintain its integrity until final disposal[3].

  • Action:

    • Use a wide-mouth, sealable container made of a non-reactive material (e.g., HDPE or glass).

    • The original product container is often a suitable choice if it is in good condition[11].

    • Ensure the container has a secure, screw-top lid. Keep the lid closed at all times except when adding waste[11].

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety.

  • Causality: An unlabeled or poorly labeled container is considered "unknown" waste, which is dangerous and extremely expensive to dispose of[12].

  • Action: Affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste" [13].

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The date accumulation started.

    • The name of the Principal Investigator or lab supervisor.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA until it is ready for pickup.

  • Causality: The SAA provides a secure, controlled location that minimizes the risk of spills and unauthorized access, as mandated by the EPA[11][13].

  • Action:

    • The SAA must be at or near the point of waste generation and under the control of lab personnel[14].

    • Place the waste container inside a larger, chemically resistant secondary containment bin or tray[15]. This will contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA[14][15].

Step 5: Final Disposal When the container is full, arrange for its removal.

  • Causality: Laboratories are not final disposal facilities. Waste must be transferred to a licensed contractor who is equipped to handle and process it according to federal and state regulations[13].

  • Action:

    • Contact your institution's Environmental Health & Safety (EHS) department.

    • Submit a chemical waste pickup request form as per your institution's procedures.

    • Ensure a clear path for the EHS personnel to safely remove the container.

Section 4: Managing Spills and Contaminated Materials

Accidents happen, but a clear plan prevents a small spill from becoming a major incident. All materials used to clean a spill of this compound must be treated as hazardous waste[15].

G start Small Spill Occurs alert Alert Personnel & Isolate Area start->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Gently Cover with Inert Absorbent Material ppe->contain collect Sweep Material into Dustpan or Scoop contain->collect dispose Place Debris in Labeled Hazardous Waste Container collect->dispose decon Decontaminate Area (Wipe with appropriate solvent, followed by soap and water) dispose->decon end Spill Managed Safely decon->end

Caption: The response protocol for a small chemical spill.

Protocol for Contaminated Labware:

  • Disposable Items: Items such as contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed plastic bag or container. This container must then be placed in your primary Solid Organic Hazardous Waste bin.

  • Non-Disposable Glassware: If glassware is to be reused, it should be decontaminated. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) into a designated "Halogenated" or "Non-Halogenated" Organic Liquid Waste container, as appropriate. Follow this with a standard wash protocol.

  • Sharps: Any contaminated needles, scalpels, or other sharp objects must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste[12].

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe and sustainable research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional local requirements.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The chemical structure of 4-(Dimethylamino)-4-phenylcyclohexan-1-one suggests several potential hazards that inform our PPE selection. The cyclohexanone moiety is a known skin, eye, and respiratory irritant. Aromatic amines, as a class of compounds, can be absorbed through the skin and may have systemic effects. A related compound, 4-(Dimethylamino)cyclohexan-1-one, is known to cause skin irritation, serious eye damage, and respiratory irritation. Therefore, it is prudent to handle this compound as a hazardous substance, with a focus on preventing skin and eye contact, and inhalation of any dusts or aerosols.

Recommended Personal Protective Equipment

Based on the hazard assessment, a comprehensive PPE ensemble is required to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.
Eye and Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.
Skin and Body A lab coat, at a minimum. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.To prevent skin contact with the compound, which is a potential irritant.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent direct skin contact. Given that aromatic amines can permeate some glove materials, it is crucial to select gloves with appropriate breakthrough times.

Detailed PPE Protocols

Respiratory Protection

Given the potential for respiratory irritation, a NIOSH-approved respirator is essential, particularly when handling the compound as a powder or when there is a risk of aerosol generation. The choice of cartridge should be based on a formal risk assessment, but as a starting point, combination cartridges effective against organic vapors and particulates are recommended.

Eye and Face Protection

Due to the risk of serious eye damage, standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a face shield should be worn to protect the entire face from splashes.

Skin and Body Protection

A buttoned lab coat should be worn as a minimum level of protection. For procedures with a higher risk of contamination, such as when handling larger quantities or during transfers, disposable chemical-resistant coveralls are recommended to provide more complete protection.

Hand Protection

The selection of appropriate gloves is critical. Nitrile or neoprene gloves generally offer good resistance to a range of chemicals. However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times for cyclohexanone derivatives and aromatic amines. Double gloving can provide an additional layer of protection. Gloves should be inspected for any signs of degradation or perforation before each use and should be changed immediately if contamination is suspected.

Procedural Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection Identify Hazards don_ppe 3. Don PPE Correctly ppe_selection->don_ppe Gather Equipment handle_chemical 4. Handle Chemical in Ventilated Area don_ppe->handle_chemical spill_kit 5. Ensure Spill Kit is Accessible handle_chemical->spill_kit In case of spill decontaminate 6. Decontaminate Work Area handle_chemical->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe dispose_waste 8. Dispose of Waste Properly doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Decontamination and Disposal

Decontamination

All non-disposable equipment that comes into contact with this compound should be thoroughly decontaminated. The work area should be cleaned at the end of each procedure. In case of a spill, the area should be evacuated, and personnel should follow established spill cleanup procedures, which may include absorbing the material with an inert substance.

Disposal

All disposable PPE, including gloves, coveralls, and any contaminated materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this material in standard laboratory trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Reactant of Route 2
4-(Dimethylamino)-4-phenylcyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.